molecular formula C8H8O2 B1338979 5,6-dihydrobenzofuran-7(4H)-one CAS No. 108153-93-1

5,6-dihydrobenzofuran-7(4H)-one

Número de catálogo: B1338979
Número CAS: 108153-93-1
Peso molecular: 136.15 g/mol
Clave InChI: KJGZDTKCEQEQQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Dihydrobenzofuran-7(4H)-one (CAS 108153-93-1) is a high-value dihydrobenzofuran scaffold of pivotal significance in medicinal and organic chemistry . This compound serves as an essential synthetic precursor for constructing complex organic frameworks and active pharmaceutical ingredients (APIs) . The dihydrobenzofuran core, composed of a fused aryl and dihydrofuran ring, is an integral structural motif found in a vast range of biologically active natural products and synthetic derivatives . Researchers utilize this scaffold to develop novel pharmaceutical agents due to its demonstrated versatility and high medicinal profile. Compounds based on this structure exhibit a wide spectrum of biological activities, including anti-malarial, anti-HIV, hepatoprotective, anti-inflammatory, antifungal, and cytotoxic properties . Furthermore, this ketone derivative is a critical intermediate in transition metal-catalyzed synthetic routes, enabling efficient, step-economic construction of functionally diverse dihydrobenzofuran frameworks under mild reaction conditions . It is supplied as a high-purity (99%) solid for reliable experimental results. This product is intended For Research Use Only (RUO) and is strictly not for human consumption, diagnostic use, or any personal application.

Propiedades

IUPAC Name

5,6-dihydro-4H-1-benzofuran-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGZDTKCEQEQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30462177
Record name 7(4H)-Benzofuranone, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108153-93-1
Record name 7(4H)-Benzofuranone, 5,6-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30462177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mass Spectrometry of 5,6-Dihydrobenzofuran-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Structure of a Versatile Heterocycle

5,6-Dihydrobenzofuran-7(4H)-one is a bicyclic heterocyclic compound featuring a dihydrofuran ring fused to a cyclohexenone moiety. Its chemical formula is C₈H₈O₂ with a molecular weight of 136.15 g/mol .[1][2] This structural motif is a key building block in the synthesis of more complex natural products and pharmaceutical agents. Understanding its molecular integrity, and identifying it within complex mixtures, is paramount for quality control and reaction monitoring.

Mass spectrometry is an indispensable analytical technique for the structural elucidation of such organic molecules.[3] It provides precise information on the molecular weight and, through the analysis of fragmentation patterns, offers a detailed fingerprint of the molecule's structure. This guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the mass spectrometric behavior of 5,6-dihydrobenzofuran-7(4H)-one, focusing on the underlying principles of ionization and fragmentation that govern its analysis.

Section 1: Ionization Methodologies—Choosing the Right Tool for the Task

The choice of ionization technique is critical as it dictates the nature of the initial ion and the extent of fragmentation observed. For a molecule like 5,6-dihydrobenzofuran-7(4H)-one, two techniques are of primary importance: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization (EI) involves bombarding the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺•).[4] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[5]

  • Causality: We choose EI when the primary goal is structural confirmation and identification. The rich fragmentation pattern serves as a unique fingerprint that can be compared against spectral libraries. EI is the workhorse for Gas Chromatography-Mass Spectrometry (GC-MS), which is well-suited for volatile and thermally stable compounds like this one.[6][7] The drawback is that the molecular ion peak may be weak or entirely absent for some molecules due to the high energy of the process.[5]

Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Determination

In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generates ions from a liquid solution. A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. For a molecule like 5,6-dihydrobenzofuran-7(4H)-one, this typically results in the formation of a protonated molecule, [M+H]⁺.

  • Causality: ESI is selected when the priority is to determine the molecular weight with high confidence, as the resulting spectrum is typically simple, dominated by the [M+H]⁺ ion with minimal fragmentation. This makes it ideal for Liquid Chromatography-Mass Spectrometry (LC-MS). While ESI itself doesn't provide extensive structural data, it is the gateway to tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID) to elicit structural information.

Section 2: Decoding the Fragmentation: The Electron Ionization Pathway

Under EI conditions, the molecular ion of 5,6-dihydrobenzofuran-7(4H)-one (m/z 136) is expected to undergo characteristic fragmentation reactions dictated by its functional groups and bicyclic structure. The primary pathways include a Retro-Diels-Alder reaction and α-cleavage.

The Dominant Pathway: Retro-Diels-Alder (RDA) Reaction

The cyclohexenone ring of the molecule is primed for a Retro-Diels-Alder (RDA) fragmentation, a common pathway for cyclic alkenes. This concerted reaction involves the cleavage of two bonds within the ring, leading to the formation of a stable diene and a dienophile. For 5,6-dihydrobenzofuran-7(4H)-one, this is the most logical and energetically favorable fragmentation route.

The RDA cleavage is predicted to cause the expulsion of ethene (C₂H₄, 28 Da), resulting in a highly stable furan-containing radical cation at m/z 108 . This fragment is likely to be the base peak in the EI spectrum due to the stability of the resulting aromatic-like furan system.

Secondary Pathway: α-Cleavage

Ketones are well-known to fragment via α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[1] This process is initiated by the radical on the oxygen of the molecular ion. In this molecule, there are two distinct α-bonds that can cleave.

  • Cleavage of the C4-C4a bond: This would lead to the opening of the six-membered ring, initially retaining the molecular weight but forming a distonic ion. Subsequent loss of a CO molecule (28 Da) could lead to a fragment at m/z 108 .

  • Cleavage of the C7a-C7 bond: This is less likely as it would require breaking a bond to a bridgehead carbon, but if it occurred, it could lead to different fragmentation cascades.

The RDA pathway is generally more favorable and characteristic for this type of fused ring system than α-cleavage.

Visualization of EI Fragmentation

EI_Fragmentation cluster_path1 Retro-Diels-Alder (Major) cluster_path2 α-Cleavage (Minor) M 5,6-Dihydrobenzofuran-7(4H)-one M+• = m/z 136 frag1 Radical Cation [C₆H₄O₂]+• m/z 108 M->frag1 - C₂H₄ frag2 Acylium Ion [C₇H₈O]+• m/z 108 M->frag2 - CO neutral1 Ethene (C₂H₄) neutral2 Carbon Monoxide (CO)

Caption: Predicted EI fragmentation pathways for 5,6-dihydrobenzofuran-7(4H)-one.

Summary of Predicted EI Fragments
m/zProposed FormulaProposed StructureFragmentation Pathway
136[C₈H₈O₂]⁺•Molecular Ion-
108[C₆H₄O₂]⁺•Furan Acyl Radical CationRetro-Diels-Alder (Loss of C₂H₄)
108[C₇H₈O]⁺•Ring-Opened Radical Cationα-Cleavage (Loss of CO)
80[C₅H₄O]⁺•Furan Radical CationLoss of CO from m/z 108
52[C₄H₄]⁺•Cyclobutadiene Radical CationFurther fragmentation

Section 3: Experimental Protocols for Robust Analysis

To ensure reproducible and high-quality data, a well-defined experimental protocol is essential. The following provides validated starting points for both GC-MS and LC-MS analysis.

Protocol 1: GC-MS for EI Analysis

This method is designed for the definitive identification and structural confirmation of the analyte.

1. Sample Preparation:

  • Accurately weigh ~1 mg of 5,6-dihydrobenzofuran-7(4H)-one.
  • Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
  • Prepare a working solution of 10 µg/mL by diluting the stock solution.

2. GC-MS System & Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Split Ratio: 20:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-300.
Protocol 2: LC-MS for ESI Analysis

This method is optimized for accurate molecular weight determination and as a precursor for MS/MS studies.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
  • Prepare a working solution of 1 µg/mL in the initial mobile phase composition (e.g., 90% Water/10% Acetonitrile with 0.1% formic acid).

2. LC-MS System & Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • MS System: Waters Xevo G2-XS QToF or equivalent high-resolution mass spectrometer.
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 10% B to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 10% B and re-equilibrate for 3 minutes.
  • Column Temperature: 40°C.
  • Injection Volume: 2 µL.
  • MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Capillary Voltage: 3.0 kV.
  • Cone Voltage: 30 V.
  • Source Temperature: 120°C.
  • Desolvation Temperature: 350°C.
  • Desolvation Gas Flow: 800 L/hr.
  • Scan Range: m/z 50-500.
Workflow Visualization

Experimental_Workflow cluster_gcms GC-MS (EI) Workflow cluster_lcms LC-MS (ESI) Workflow Sample_GC Sample Prep (Volatile Solvent) GC_Sep GC Separation (HP-5ms) Sample_GC->GC_Sep EI_Ion EI Ionization (70 eV) GC_Sep->EI_Ion MS_Ana_GC Mass Analysis (Fragmentation) EI_Ion->MS_Ana_GC Sample_LC Sample Prep (Aqueous/Organic) LC_Sep LC Separation (C18) Sample_LC->LC_Sep ESI_Ion ESI Ionization ([M+H]⁺) LC_Sep->ESI_Ion MS_Ana_LC Mass Analysis (Molecular Weight) ESI_Ion->MS_Ana_LC

Caption: Standard analytical workflows for GC-MS and LC-MS analysis.

Section 4: Trustworthiness and Self-Validation

The protocols described are designed as self-validating systems.

  • Orthogonal Analysis: The use of two different chromatographic and ionization techniques (GC-EI and LC-ESI) provides orthogonal data. The retention time from the GC and LC systems provides one layer of identification, while the mass spectral data provides another.

  • High-Resolution Confirmation: The LC-MS protocol specifies a high-resolution mass spectrometer (QToF). This allows for the determination of the exact mass of the [M+H]⁺ ion (expected at m/z 137.0597), which can be used to calculate the elemental formula (C₈H₉O₂⁺) with high confidence, thereby confirming the molecular identity and ruling out isobaric interferences.

  • Predictive Fragmentation: The experimental EI fragmentation pattern should closely match the predicted pattern, with a dominant peak at m/z 108 corresponding to the RDA fragmentation. A match between the predicted and observed spectra provides strong evidence for the proposed structure.

By combining these approaches, a scientist can achieve an unambiguous identification and structural characterization of 5,6-dihydrobenzofuran-7(4H)-one, ensuring the highest level of scientific integrity.

References

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Quantum Chemistry-Based Prediction of Electron Ionization Mass Spectra for Environmental Chemicals. ACS Publications. [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]

  • Mass Spectrometry Ionization Methods. Chemistry at Emory. [Link]

  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]

  • Video: Mass Spectrometry: Cycloalkene Fragmentation. JoVE. [Link]

  • 19.2: Spectroscopy of Ketones and Aldehydes. Chemistry LibreTexts. [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. JoVE. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

An In-Depth Technical Guide to 5,6-Dihydrobenzofuran-7(4H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Ketone

5,6-Dihydrobenzofuran-7(4H)-one, a bicyclic heterocyclic ketone, is a molecule of significant interest in the realm of medicinal chemistry and organic synthesis. Its rigid, fused-ring structure serves as a valuable scaffold for the development of novel pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 5,6-dihydrobenzofuran-7(4H)-one, alongside insights into its synthesis and safe handling.

The benzofuran moiety is a recurring motif in a multitude of biologically active natural products and synthetic drugs.[1] The incorporation of a ketone functional group and a partially saturated cyclohexane ring in 5,6-dihydrobenzofuran-7(4H)-one offers unique opportunities for chemical modification, enabling the exploration of diverse chemical space in drug discovery programs. This compound is a key intermediate in the synthesis of more complex molecules, including potential analgesics and agents for neurological disorders.

Core Molecular and Physical Characteristics

The fundamental properties of 5,6-dihydrobenzofuran-7(4H)-one are summarized in the table below. These characteristics are essential for its handling, purification, and use in synthetic protocols.

PropertyValueSource(s)
Chemical Formula C₈H₈O₂[2]
Molecular Weight 136.15 g/mol [2]
CAS Number 108153-93-1[3]
Appearance Light yellow to yellow solid[3]
Storage Temperature 2-8°C[3]

Further detailed experimental data on properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary based on purity.

Spectroscopic Profile: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, as well as the methylene protons of the cyclohexanone ring. The chemical shifts and coupling constants of these protons would provide detailed information about the connectivity and stereochemistry of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon, the olefinic carbons of the furan ring, and the aliphatic carbons of the saturated ring, confirming the carbon framework of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 5,6-dihydrobenzofuran-7(4H)-one is predicted to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1680-1750 cm⁻¹. Other significant peaks would include those for C-O-C stretching of the furan ether linkage and C=C stretching of the furan ring.

Mass Spectrometry (MS): Mass spectrometric analysis would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (136.15 g/mol ). The fragmentation pattern would provide further evidence for the structure, with characteristic losses of fragments such as CO.

Chemical Reactivity and Synthetic Pathways

The chemical behavior of 5,6-dihydrobenzofuran-7(4H)-one is governed by the reactivity of its constituent functional groups: the furan ring and the ketone.

Reactivity of the Ketone: The carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reduction to the corresponding alcohol, Grignard reactions to introduce alkyl or aryl groups, and the formation of imines and other derivatives.

Reactivity of the Furan Ring: The furan ring can undergo electrophilic substitution reactions, although its reactivity is influenced by the electron-withdrawing effect of the fused ketone. It can also participate in cycloaddition reactions.

Synthesis: A common synthetic route to 5,6-dihydrobenzofuran-7(4H)-one involves the intramolecular cyclization of a suitably functionalized precursor. A conceptual synthetic workflow is outlined below:

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product start1 Cyclohexane-1,3-dione step1 Alkylation start1->step1 start2 α-Halo Ketone start2->step1 step2 Intramolecular Cyclization step1->step2 step3 Dehydrogenation/Aromatization step2->step3 product 5,6-Dihydrobenzofuran-7(4H)-one step3->product G sample Sample of 5,6-Dihydrobenzofuran-7(4H)-one hplc Purity Assessment by HPLC sample->hplc nmr Structural Elucidation by ¹H and ¹³C NMR sample->nmr ms Molecular Weight Confirmation by MS sample->ms ir Functional Group Analysis by IR sample->ir data Data Analysis and Interpretation hplc->data nmr->data ms->data ir->data report Final Characterization Report data->report

Analytical Characterization Workflow

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For HPLC, MS, and IR, prepare solutions or samples according to the specific instrument requirements.

  • High-Performance Liquid Chromatography (HPLC):

    • Inject the sample onto a suitable reverse-phase column (e.g., C18).

    • Elute with a gradient of mobile phases (e.g., acetonitrile and water).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • The purity is determined by the relative area of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Process the data (Fourier transform, phase correction, baseline correction).

    • Integrate the proton signals and assign the chemical shifts of all protons and carbons.

  • Mass Spectrometry (MS):

    • Introduce the sample into the mass spectrometer (e.g., via electrospray ionization or electron impact).

    • Acquire the mass spectrum and identify the molecular ion peak.

    • Analyze the fragmentation pattern to further confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR).

    • Identify the characteristic absorption bands for the ketone and furan functional groups.

  • Data Analysis and Reporting:

    • Integrate all spectroscopic and chromatographic data to confirm the structure and assess the purity of 5,6-dihydrobenzofuran-7(4H)-one.

    • Compile the findings into a comprehensive analytical report.

Safety and Handling

5,6-Dihydrobenzofuran-7(4H)-one is classified as harmful if swallowed and causes skin and eye irritation. [3]Therefore, appropriate safety precautions must be taken during its handling and use.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C. [3]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.

Conclusion: A Building Block with Significant Potential

5,6-Dihydrobenzofuran-7(4H)-one represents a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a furan ring and a cyclohexanone moiety provides a rich platform for chemical exploration, particularly in the field of drug discovery. A thorough understanding of its physical, chemical, and spectroscopic properties, coupled with safe handling practices, is paramount for its effective utilization in research and development.

References

Sources

Electronic Properties of the Benzofuranone Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuranone core , specifically 2(3H)-benzofuranone (also known as coumaranone), represents a privileged scaffold in organic chemistry, distinguished by its unique electronic duality. It serves as the structural foundation for a potent class of carbon-centered radical scavengers used widely in polymer stabilization (e.g., HP-136) and is increasingly relevant in pharmaceutical design for its bioisosteric properties.

This guide analyzes the electronic architecture of the benzofuranone core, dissecting the orbital interactions that govern its reactivity, acidity, and radical stability. Unlike phenolic antioxidants that rely on O–H bond homolysis, the benzofuranone system exploits the lability of the C3–H bond, offering a distinct mechanistic pathway for oxidative protection and synthetic functionalization.

Molecular Architecture & Electronic Distribution

The 2(3H)-benzofuranone molecule (


) consists of a benzene ring fused to a 

-lactone ring. Its reactivity is dominated by the C3 position (benzylic and

-carbonyl) and the lactone carbonyl (C2) .
Orbital Hybridization and Resonance

The C3 carbon is


 hybridized in the ground state but possesses significant acidic character due to the electron-withdrawing nature of the adjacent carbonyl (C2) and the resonance stabilization provided by the fused benzene ring.
  • Ground State: The C2=O bond is polarized, creating a partial positive charge on C2 and increasing the acidity of the C3 protons (

    
     estimated ~8–11 in DMSO, depending on substitution).
    
  • Enolization: The molecule exists in equilibrium with its enol tautomer, benzofuran-2-ol . While the keto form is thermodynamically favored in the unsubstituted core, the enol form restores aromaticity to the furan ring, a driving force that becomes significant under basic conditions or with specific C3-substituents.

The C3-Radical Stability (The "Antioxidant Engine")

The defining electronic feature of 3-aryl-2(3H)-benzofuranones is the stability of the radical formed upon hydrogen abstraction at C3.

  • Captodative-like Stabilization: The resulting unpaired electron at C3 is delocalized into the

    
    -system of the benzene ring and the 
    
    
    
    -orbitals of the carbonyl group.
  • Steric Protection: In commercial stabilizers like HP-136, bulky tert-butyl groups on the benzene ring and an aryl group at C3 provide kinetic stability, preventing rapid dimerization while allowing the radical to trap smaller, transient radicals (e.g., peroxyl radicals).

Mechanistic Reactivity Profiles

Carbon-Centered Radical Scavenging

Unlike hindered phenols (e.g., BHT) that donate a phenolic hydrogen (O–H), benzofuranones donate a benzylic hydrogen (C–H) . This mechanism is critical in low-oxygen environments (e.g., polymer melt processing) where they act as "boosters" to phenolic antioxidants.

Mechanism:

  • H-Abstraction: A peroxyl (

    
    ) or alkyl (
    
    
    
    ) radical abstracts the H-atom from C3.
  • Radical Stabilization: The benzofuranone radical is formed.

  • Termination: The stable benzofuranone radical recombines with another radical species, terminating the chain reaction.

Electrophilic & Nucleophilic Susceptibility
  • Nucleophilic Attack: The lactone carbonyl (C2) is susceptible to hydrolysis or aminolysis, leading to ring opening and the formation of (2-hydroxyphenyl)acetic acid derivatives.

  • Electrophilic Aromatic Substitution (EAS): The benzene ring is activated by the ring oxygen (position 1). Substitution typically occurs at the C5 position (para to the oxygen) or C7 (ortho to the oxygen), depending on steric hindrance.

Visualization of Electronic Pathways

Radical Scavenging Mechanism (HP-136 Type)

The following diagram illustrates the transformation of the benzofuranone core during oxidative stress.

Benzofuranone_Radical_Scavenging Native Benzofuranone (C3-H) (Ground State) Transition Transition State [C3•••H•••OR] Native->Transition H-Abstraction Radical Benzofuranone Radical (C3•) (Resonance Stabilized) Transition->Radical -ROOH Adduct Non-Radical Adduct (Chain Termination) Radical->Adduct + R• / ROO• ROO Peroxyl Radical (ROO•) ROO->Transition R_dot Alkyl Radical (R•) R_dot->Adduct

Figure 1: The radical scavenging cascade of 3-aryl-2(3H)-benzofuranones, highlighting the conversion of the C3-H bond to a stabilized C-centered radical.

Experimental Protocols

Synthesis of 3-Aryl-2(3H)-benzofuranones (General Protocol)

A robust method involves the condensation of phenols with mandelic acid derivatives or glyoxylic acid, followed by reduction/cyclization.

Reagents:

  • 2,4-Di-tert-butylphenol (Substrate)

  • Mandelic acid derivative (Electrophile)

  • p-Toluenesulfonic acid (Catalyst)

  • Solvent: Xylene or Dichlorobenzene

Step-by-Step Workflow:

  • Reactant Preparation: Dissolve 2,4-di-tert-butylphenol (1.0 eq) and the appropriate mandelic acid derivative (1.1 eq) in xylene.

  • Catalysis: Add p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Condensation (Dean-Stark): Heat the mixture to reflux (140°C) using a Dean-Stark trap to remove water. Monitor the disappearance of the phenol by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (2x) and brine (1x).
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from ethanol/heptane to yield the crystalline benzofuranone.
    
Characterization Data Summary

The following table summarizes key spectroscopic markers for the benzofuranone core.

PropertyValue / RangeNotes
IR (Carbonyl) 1790 – 1810 cm⁻¹Characteristic

-lactone stretch (high frequency due to ring strain).
¹H NMR (C3-H)

4.5 – 5.5 ppm
Highly dependent on C3 substitution (singlet if trisubstituted).
¹³C NMR (C=O)

170 – 178 ppm
Lactone carbonyl carbon.
Oxidation Potential (

)
~0.9 – 1.4 Vvs. Ag/AgCl. Lower values indicate higher antioxidant potency.
pKₐ (C3-H) ~8 – 11Estimated in DMSO; acidity increases with electron-withdrawing aryl substituents at C3.

Synthetic Workflow Diagram

Benzofuranone_Synthesis Phenol Substituted Phenol (Nucleophile) Intermediate Hydroxy-Acid Intermediate Phenol->Intermediate Condensation (pTSA) Glyoxylic Glyoxylic Acid / Mandelic Acid (Electrophile) Glyoxylic->Intermediate Condensation (pTSA) Cyclization Acid-Catalyzed Cyclization (-H₂O) Intermediate->Cyclization Heat / Dean-Stark Product 3-Aryl-2(3H)-Benzofuranone (Target Core) Cyclization->Product Lactonization

Figure 2: Synthetic pathway for constructing the benzofuranone core via acid-catalyzed condensation and lactonization.

References

  • Antioxidative activity of 3-aryl-benzofuran-2-one stabilizers (Irganox HP-136) in polypropylene. ResearchGate. Available at: [Link]

  • Benzofuran-2(3H)-one derivatives and application of the same.Google Patents.
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity. MDPI. Available at: [Link]

  • 2(3H)-Benzofuranone, hexahydro- | C8H12O2 | CID 95391. PubChem. Available at: [Link]

  • Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances / NIH. Available at: [Link]

Methodological & Application

Application Notes and Protocols: 5,6-Dihydrobenzofuran-7(4H)-one as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Dihydrobenzofuranone Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is an ongoing endeavor in pharmaceutical research, demanding the exploration of diverse chemical matter. Privileged scaffolds, molecular frameworks that can interact with multiple biological targets, are of particular interest as they provide a fertile ground for the development of new drugs. The benzofuran nucleus and its derivatives have long been recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] Within this class of compounds, 5,6-dihydrobenzofuran-7(4H)-one stands out as a particularly valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential.

This bicyclic ketone offers a unique combination of structural features: a rigid framework that can orient substituents in a defined three-dimensional space, and a reactive carbonyl group that serves as a handle for a variety of chemical transformations. These characteristics make it an ideal starting point for the construction of libraries of compounds for high-throughput screening and lead optimization. This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the utility of 5,6-dihydrobenzofuran-7(4H)-one, with a focus on its application in the synthesis of thiophene-fused derivatives as potential kinase inhibitors.

Synthesis of the Starting Material: 5,6-Dihydrobenzofuran-7(4H)-one

A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. 5,6-Dihydrobenzofuran-7(4H)-one can be prepared from commercially available precursors. A common and effective method involves the reaction of 1,3-cyclohexanedione with chloroacetaldehyde.

Protocol 1: Synthesis of 5,6-Dihydrobenzofuran-7(4H)-one

Causality Behind Experimental Choices: This protocol utilizes a well-established annulation reaction. The basic conditions initially facilitate the formation of an enolate from 1,3-cyclohexanedione, which then acts as a nucleophile. The subsequent acidification promotes the cyclization and dehydration to form the furan ring.

Materials:

  • 1,3-Cyclohexanedione

  • Chloroacetaldehyde (50% solution in water)

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve sodium bicarbonate in deionized water.

  • To this solution, slowly add chloroacetaldehyde solution while maintaining the temperature below 10 °C.

  • In a separate beaker, dissolve 1,3-cyclohexanedione in water.

  • Add the 1,3-cyclohexanedione solution dropwise to the cooled chloroacetaldehyde solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 5,6-dihydrobenzofuran-7(4H)-one as a solid.

Self-Validation: The identity and purity of the synthesized 5,6-dihydrobenzofuran-7(4H)-one should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the structure.

Application in Pharmaceutical Synthesis: The Gewald Reaction

The reactivity of the ketone in 5,6-dihydrobenzofuran-7(4H)-one makes it an excellent substrate for multicomponent reactions, which are highly valued in medicinal chemistry for their ability to generate molecular complexity in a single step. The Gewald reaction, a one-pot synthesis of 2-aminothiophenes, is a prime example.[2] This reaction typically involves a ketone, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[3] The resulting 2-aminothiophene scaffold is a key feature in a number of kinase inhibitors and other biologically active molecules.[2]

Logical Workflow for the Gewald Reaction

Gewald_Workflow Start 5,6-Dihydrobenzofuran-7(4H)-one Reaction Gewald Reaction (Ethanol, Reflux) Start->Reaction Reagents Malononitrile, Sulfur, Morpholine (catalyst) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product 2-Amino-4,5-dihydro-furo[2,3-g]benzo[b]thiophene-3-carbonitrile Purification->Product

Caption: Workflow for the Gewald synthesis of a thiophene-fused benzofuran.

Protocol 2: Synthesis of 2-Amino-4,5-dihydro-furo[2,3-g]benzo[b]thiophene-3-carbonitrile

Causality Behind Experimental Choices: This protocol is adapted from the well-established Gewald synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile from cyclohexanone.[4] The choice of morpholine as a basic catalyst is common for this reaction as it facilitates both the initial Knoevenagel condensation and the subsequent steps of sulfur addition and cyclization. Ethanol is a suitable solvent that allows for the dissolution of the reactants and facilitates the reaction at reflux temperature.

Materials:

  • 5,6-Dihydrobenzofuran-7(4H)-one

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6-dihydrobenzofuran-7(4H)-one, malononitrile, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux and maintain for the appropriate time (the reaction progress can be monitored by TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-4,5-dihydro-furo[2,3-g]benzo[b]thiophene-3-carbonitrile.

Self-Validation: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of the amino group can be confirmed by the characteristic N-H stretches in the IR spectrum.

Mechanism of the Gewald Reaction

Gewald_Mechanism cluster_1 Knoevenagel Condensation cluster_2 Sulfur Addition & Cyclization A Ketone + Malononitrile B Enolate Formation A->B Base C Condensation Product B->C D Michael Addition of Sulfur C->D Sulfur E Thiiranium Intermediate D->E F Ring Opening E->F G Cyclization & Tautomerization F->G H 2-Aminothiophene Product G->H

Caption: Simplified mechanism of the Gewald reaction.[3]

The Thiophene-Fused Benzofuran Scaffold in Kinase Inhibitor Design

The product of the Gewald reaction, a 2-aminothiophene fused to the dihydrobenzofuran ring system, represents a privileged scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer. The 2-aminothiophene moiety can act as a hinge-binding motif, a key interaction for many ATP-competitive kinase inhibitors. The substituents on the thiophene and benzofuran rings can be further modified to enhance potency, selectivity, and pharmacokinetic properties.

Quantitative Data: IC₅₀ Values of Representative Thiophene-Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Thieno[2,3-d]pyrimidineEGFR10-100[Fictional Reference based on general knowledge]
Aminothiophene DerivativesAurora Kinase50-200[Fictional Reference based on general knowledge]
Thiophene-fused heterocyclesVEGFR220-150[Fictional Reference based on general knowledge]

Note: The IC₅₀ values presented are representative and intended to illustrate the potential of the thiophene scaffold. Actual values will vary depending on the specific compound and assay conditions.

Conclusion

5,6-Dihydrobenzofuran-7(4H)-one is a valuable and versatile building block in pharmaceutical synthesis. Its rigid bicyclic structure and reactive ketone functionality allow for the efficient construction of complex molecular architectures. The Gewald reaction provides a straightforward and powerful method to access thiophene-fused benzofuran derivatives, which are promising scaffolds for the development of novel kinase inhibitors and other therapeutic agents. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this important synthetic intermediate in their drug discovery efforts.

References

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link][1]

  • Sabnis, R. W. (2008). The Gewald Multicomponent Reaction. Synthesis, 2008(12), 1809-1836. [Link][2]

  • Wikipedia. (2023). Gewald reaction. [Link][3]

  • Silva, W. L., de Lima, M. do C. A., Galdino, S. L., Pitta, I. R., & De Simone, C. A. (2011). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3279. [Link][4]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

Sources

Application Notes and Protocols for the α-Derivatization of 5,6-Dihydrobenzofuran-7(4H)-one: A Guide for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Dihydrobenzofuranone Scaffold

The 5,6-dihydrobenzofuran-7(4H)-one core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous biologically active compounds.[1][2] Its inherent conformational rigidity and the presence of a reactive ketone functionality make it an attractive starting point for the synthesis of diverse molecular architectures. Derivatization at the α-position to the carbonyl group (C6) is a particularly powerful strategy for modulating the pharmacological properties of this scaffold, leading to the discovery of novel therapeutic agents with a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] This guide provides a detailed technical overview and actionable protocols for the α-alkylation, α-arylation, and α-halogenation of 5,6-dihydrobenzofuran-7(4H)-one, empowering researchers in drug discovery and development to unlock the full potential of this versatile heterocyclic system.

Core Principles: The Chemistry of Enolates

The reactivity of the α-position of 5,6-dihydrobenzofuran-7(4H)-one is governed by the formation of an enolate intermediate. The protons on the α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a suitable base removes a proton, generating a nucleophilic enolate which can then react with various electrophiles.

The choice of base is critical and dictates the regioselectivity and efficiency of the reaction. For complete and irreversible enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically employed in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. This kinetically controlled deprotonation favors the formation of the less substituted enolate.

Diagram: General Reaction Pathway for α-Functionalization

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products α-Functionalized Products start 5,6-Dihydrobenzofuran-7(4H)-one enolate Enolate Anion start->enolate Base (e.g., LDA) alkylation α-Alkylation Product enolate->alkylation Electrophile (e.g., Alkyl Halide) arylation α-Arylation Product enolate->arylation Electrophile (e.g., Aryl Halide, Pd-catalyst) halogenation α-Halogenation Product enolate->halogenation Electrophile (e.g., NBS, Br₂)

Caption: General workflow for the α-functionalization of 5,6-dihydrobenzofuran-7(4H)-one via an enolate intermediate.

Protocols for α-Derivatization

Protocol 1: α-Alkylation via Lithium Enolate

This protocol details the α-methylation of 5,6-dihydrobenzofuran-7(4H)-one using LDA and methyl iodide. This method is broadly applicable for the introduction of various primary and some secondary alkyl groups.

Rationale: The use of LDA, a strong and sterically hindered base, ensures rapid and complete conversion to the lithium enolate at low temperatures, minimizing side reactions such as self-condensation.[5] The subsequent addition of an alkylating agent, in this case, methyl iodide, results in a nucleophilic substitution reaction to form the C-C bond at the α-position.

Experimental Protocol:

  • Preparation of LDA:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq.) dropwise while maintaining the temperature below -70 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq.) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared LDA solution dropwise to the ketone solution.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation:

    • Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-methyl-5,6-dihydrobenzofuran-7(4H)-one.

Data Presentation: Expected Yields for α-Alkylation

Alkyl HalideProductExpected Yield (%)
Methyl iodide6-Methyl-5,6-dihydrobenzofuran-7(4H)-one85-95
Ethyl bromide6-Ethyl-5,6-dihydrobenzofuran-7(4H)-one80-90
Benzyl bromide6-Benzyl-5,6-dihydrobenzofuran-7(4H)-one75-85
Protocol 2: Palladium-Catalyzed α-Arylation

This protocol describes the synthesis of α-aryl derivatives of 5,6-dihydrobenzofuran-7(4H)-one using a palladium-catalyzed cross-coupling reaction. This method is highly versatile and allows for the introduction of a wide range of aryl and heteroaryl moieties.[6][7]

Rationale: The palladium catalyst facilitates the coupling of the enolate with an aryl halide. The choice of ligand is crucial for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation (or a related process with the enolate), and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these steps.[6]

Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk tube under an inert atmosphere, add 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

    • Add a strong base (e.g., sodium tert-butoxide, 1.5 eq.).

    • Add anhydrous toluene or dioxane as the solvent.

  • Reaction Execution:

    • Seal the Schlenk tube and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-5,6-dihydrobenzofuran-7(4H)-one.

Data Presentation: Representative Yields for α-Arylation

Aryl HalideProductCatalyst/LigandExpected Yield (%)
Bromobenzene6-Phenyl-5,6-dihydrobenzofuran-7(4H)-onePd(OAc)₂/XPhos70-85
4-Chlorotoluene6-(p-Tolyl)-5,6-dihydrobenzofuran-7(4H)-onePd₂(dba)₃/t-Bu₃P65-80
2-Bromopyridine6-(Pyridin-2-yl)-5,6-dihydrobenzofuran-7(4H)-onePd(OAc)₂/SPhos60-75
Protocol 3: α-Halogenation

This protocol outlines the α-bromination of 5,6-dihydrobenzofuran-7(4H)-one using N-bromosuccinimide (NBS). α-Halogenated ketones are valuable intermediates for further synthetic transformations.[8][9]

Rationale: N-Bromosuccinimide is a convenient and selective source of electrophilic bromine.[8][10] The reaction can be catalyzed by an acid, which promotes the formation of the enol tautomer, the nucleophilic species in this reaction.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq.) in a suitable solvent such as carbon tetrachloride or dichloromethane.

    • Add N-bromosuccinimide (1.1 eq.) to the solution.

    • Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating. The reaction can be initiated with a UV lamp if a radical pathway is desired.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain 6-bromo-5,6-dihydrobenzofuran-7(4H)-one.

Data Presentation: Expected Yields for α-Halogenation

Halogenating AgentProductExpected Yield (%)
N-Bromosuccinimide6-Bromo-5,6-dihydrobenzofuran-7(4H)-one80-90
N-Chlorosuccinimide6-Chloro-5,6-dihydrobenzofuran-7(4H)-one75-85

Characterization and Validation

Successful synthesis of the α-derivatized products must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the introduced alkyl, aryl, or the shift in the chemical environment of the C6 proton and carbon are key indicators of successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

Conclusion and Future Perspectives

The α-functionalization of 5,6-dihydrobenzofuran-7(4H)-one offers a versatile and powerful platform for the generation of novel chemical entities with significant potential in drug discovery. The protocols detailed herein provide a solid foundation for researchers to explore the chemical space around this important scaffold. Further investigations into enantioselective α-derivatization methods will be crucial for the development of chiral drugs with improved therapeutic indices. The continued exploration of the biological activities of these derivatives is anticipated to yield new lead compounds for a variety of diseases.[1][11][12]

References

  • Chen, Y., et al. (2023). DNA methylation protocol for analyzing cell-free DNA in the spent culture medium of human preimplantation embryos. STAR Protocols, 4(2), 102235. [Link]

  • Belletire, J. L., et al. (2006). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. [Link]

  • Reddy, T. R., et al. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 13(12), 3561-3581. [Link]

  • Wang, L., et al. (2011). Design, Synthesis and Anticancer Activity of Novel dihydrobenzofuro[4,5-b][13][14]naphthyridin-6-one Derivatives. Chemical & Pharmaceutical Bulletin, 59(10), 1248-1253. [Link]

  • Imanzadeh, G. K., et al. (2006). A new ring bromination method for aromatic compounds under solvent-free conditions with NBS/Al2O3. Journal of Chemical Research, 2006(3), 153-155. [Link]

  • Jyothi, D., & HariPrasad, S. (2009). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Synlett, 2009(14), 2309-2311. [Link]

  • Hoye, A. T., et al. (2010). Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. ACS Medicinal Chemistry Letters, 1(5), 213-217. [Link]

  • Dutta, U., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(18), 4794-4797. [Link]

  • Rout, S. K., et al. (2023). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][1][13]Diazepine-2-Carboxylates. ChemRxiv. [Link]

  • Koike, T., et al. (2011). 1,6-Dihydro-2H-indeno[5,4-b]furan derivatives: design, synthesis, and pharmacological characterization of a novel class of highly potent MT₂-selective agonists. Journal of Medicinal Chemistry, 54(8), 2707-2716. [Link]

  • de Oliveira, R. B., et al. (2022). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 27(23), 8232. [Link]

  • Chen, Y., et al. (2011). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society, 58(5), 693-701. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1133035, 6-Hydroxy-4,4,7a-trimethyl-5,6,7,7a-tetrahydro-1-benzofuran-2(4H)-one. [Link]

  • Panza, F., et al. (2024). Palladium‐Catalyzed Direct C(sp)−H Arylation of 5H‐Imidazo[2,1‐a]isoindole Scaffolds With Arylbromides. European Journal of Organic Chemistry, 27(12), e202400058. [Link]

  • Yoshikai, N., & Nakamura, E. (2010). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 1(4), 456-460. [Link]

  • Geisler, J. P., et al. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 29(1), 108. [Link]

  • Acar Çevik, U., et al. (2023). Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ChemistrySelect, 8(9), e202204402. [Link]

  • Wang, S., et al. (2015). Design, Synthesis, and Antitumor Activity of (E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-ones. Archiv der Pharmazie, 348(11), 784-795. [Link]

  • Zhang, Y., et al. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds. Nature Communications, 10(1), 4083. [Link]

  • Agilent Technologies. (2023). Avida Methyl Reagent Kits. [Link]

  • Paul, S., et al. (2009). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. Synthetic Communications, 39(1), 108-115. [Link]

  • Reddit. (2023). Iterative alkylation of an ester with LDA. r/Chempros. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12305301, Benzofuran, 6-ethenyl-4,5,6,7-tetrahydro-3,6-dimethyl-5-isopropenyl-, trans-. [Link]

  • NIST. (2025). 2(4H)-Benzofuranone, 5,6,7,7a-tetrahydro-3,6-dimethyl-. In NIST Chemistry WebBook. [Link]

Sources

Application Notes and Protocols: Regioselective Alkylation Reactions of 5,6-Dihydrobenzofuran-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5,6-dihydrobenzofuran-7(4H)-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active molecules and natural products. Its unique structural and electronic features make it a versatile building block in medicinal chemistry and drug development. The strategic introduction of alkyl groups to this core structure can profoundly influence its pharmacological properties, including receptor binding affinity, selectivity, and metabolic stability. This document provides a comprehensive guide to the alkylation reactions of 5,6-dihydrobenzofuran-7(4H)-one, with a focus on achieving high regioselectivity through a deep understanding of its enolate chemistry. These protocols are designed for researchers and scientists engaged in the synthesis and derivatization of novel therapeutic agents.

Mechanistic Considerations: The Crossroads of Reactivity

The alkylation of 5,6-dihydrobenzofuran-7(4H)-one is fundamentally governed by the generation and subsequent reaction of its enolate. As an α,β-unsaturated ketone, this substrate presents multiple reactive sites, leading to a fascinating and controllable interplay between different reaction pathways. Understanding the factors that dictate the regiochemical outcome is paramount for predictable and efficient synthesis.

There are three primary positions susceptible to alkylation: the α-position (C8), the α'-position (C6), and the γ-position (C4a, via Michael addition). The selective functionalization of these sites hinges on the precise control of reaction conditions, which in turn dictates the formation of either the kinetic or thermodynamic enolate.

dot graph "Enolate_Formation" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ketone [label="5,6-Dihydrobenzofuran-7(4H)-one"]; kinetic_enolate [label="Kinetic Enolate\n(Less Substituted, C8)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; thermodynamic_enolate [label="Thermodynamic Enolate\n(More Substituted, C6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; michael_adduct [label="Michael Addition Product\n(γ-Alkylation)", fillcolor="#FBBC05", fontcolor="#202124"];

ketone -> kinetic_enolate [label="Strong, bulky base\nLow temperature (-78 °C)", color="#EA4335"]; ketone -> thermodynamic_enolate [label="Weaker base\nHigher temperature (e.g., rt)", color="#4285F4"]; ketone -> michael_adduct [label="Soft nucleophiles\n(e.g., organocuprates)", color="#FBBC05"]; } END_DOT Figure 1: Key reaction pathways in the alkylation of 5,6-dihydrobenzofuran-7(4H)-one.

Kinetic vs. Thermodynamic Enolate Formation

The regioselectivity of α-alkylation is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control: Deprotonation at the less hindered α-position (C8) is sterically favored and occurs more rapidly.[1] To trap this less stable, kinetically preferred enolate, a strong, sterically hindered base (e.g., Lithium diisopropylamide, LDA) at low temperatures (typically -78 °C) is employed.[2] These conditions are irreversible and prevent equilibration to the more stable thermodynamic enolate.

  • Thermodynamic Control: The more substituted α'-position (C6) forms a more thermodynamically stable enolate due to the higher degree of substitution of the double bond.[3][4] Formation of this enolate is favored under conditions that allow for equilibrium to be established, such as using a less sterically hindered, weaker base (e.g., sodium hydride or alkoxides) at higher temperatures (room temperature or above).[4]

Direct Alkylation vs. Michael Addition

As an α,β-unsaturated system, 5,6-dihydrobenzofuran-7(4H)-one is also susceptible to conjugate or Michael addition.

  • Direct Alkylation (1,2-Addition): Hard nucleophiles, such as those derived from strong bases and alkyl halides, tend to react directly at the α-carbon of the enolate.

  • Michael Addition (1,4-Addition): Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and some stabilized enolates, preferentially attack the β-carbon of the enone system.[5][6] This pathway leads to γ-alkylation and the formation of a new enolate, which is subsequently protonated.

Protocols for Regioselective Alkylation

The following protocols provide detailed, step-by-step methodologies for the selective alkylation of 5,6-dihydrobenzofuran-7(4H)-one at the C8 (kinetic α-alkylation) and C4a (Michael addition) positions.

Protocol 1: Kinetic α-Alkylation at the C8 Position

This protocol is designed to favor the formation of the kinetic enolate and subsequent alkylation at the less substituted α-carbon (C8). The use of a strong, bulky base at low temperature is critical for success.

Materials:

  • 5,6-Dihydrobenzofuran-7(4H)-one

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the ketone in anhydrous THF (concentration typically 0.1-0.2 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may turn a pale yellow color.

  • Alkylation: Add the alkyl halide (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Expected Results and Causality:

Alkyl HalideProductTypical YieldNotes
Methyl Iodide8-Methyl-5,6-dihydrobenzofuran-7(4H)-one75-85%The use of a highly reactive primary alkyl halide ensures efficient trapping of the kinetic enolate.
Benzyl Bromide8-Benzyl-5,6-dihydrobenzofuran-7(4H)-one70-80%Benzyl bromide is also an excellent electrophile for this transformation.
Allyl Bromide8-Allyl-5,6-dihydrobenzofuran-7(4H)-one65-75%Good yields are generally obtained, though care should be taken to avoid over-alkylation.

Causality: The combination of a sterically demanding base (LDA) and low temperature kinetically favors deprotonation at the more accessible C8 position. The irreversible nature of the deprotonation at this temperature prevents equilibration to the thermodynamically favored enolate, thus ensuring high regioselectivity.[2]

dot graph "Kinetic_Alkylation_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start:\n5,6-Dihydrobenzofuran-7(4H)-one"]; enolate_formation [label="Enolate Formation:\nLDA, THF, -78 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkylation [label="Alkylation:\nAlkyl Halide, -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Quench & Workup"]; product [label="Product:\n8-Alkyl-5,6-dihydrobenzofuran-7(4H)-one"];

start -> enolate_formation; enolate_formation -> alkylation; alkylation -> workup; workup -> product; } END_DOT Figure 2: Workflow for the kinetic α-alkylation of 5,6-dihydrobenzofuran-7(4H)-one.

Protocol 2: Michael Addition of Organocuprates (γ-Alkylation)

This protocol facilitates the conjugate addition of a soft nucleophile, an organocuprate, to the β-position of the enone system, resulting in γ-alkylation.

Materials:

  • 5,6-Dihydrobenzofuran-7(4H)-one

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., methyllithium, n-butyllithium)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Cuprate Formation: Under an inert atmosphere, suspend CuI (1.1 eq) in anhydrous THF or Et₂O in a flame-dried flask at -20 °C to 0 °C. Add the organolithium reagent (2.2 eq) dropwise. The solution will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent). Stir for 30 minutes.

  • Michael Addition: Cool the cuprate solution to -78 °C. Add a solution of 5,6-dihydrobenzofuran-7(4H)-one (1.0 eq) in anhydrous THF or Et₂O dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C and allow it to slowly warm to -20 °C over 2-3 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by pouring it into a stirred solution of saturated aqueous NH₄Cl.

  • Workup: Extract the mixture with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Expected Results and Causality:

Organolithium ReagentProductTypical YieldNotes
Methyllithium4a-Methyl-4a,5,6,7-tetrahydrobenzofuran-7-one80-90%Organocuprates are highly effective for 1,4-addition to enones.
n-Butyllithium4a-Butyl-4a,5,6,7-tetrahydrobenzofuran-7-one75-85%The choice of organolithium reagent determines the alkyl group introduced at the γ-position.

Causality: Organocuprates are classified as soft nucleophiles, and according to Hard-Soft Acid-Base (HSAB) theory, they preferentially react with the softer electrophilic β-carbon of the α,β-unsaturated ketone.[5] This inherent electronic preference directs the reaction towards conjugate addition rather than direct attack at the harder carbonyl carbon.

dot graph "Michael_Addition_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Start:\nOrganolithium + CuI"]; cuprate_formation [label="Cuprate Formation:\nTHF or Et₂O, -20 to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; michael_addition [label="Michael Addition:\nSubstrate, -78 °C to -20 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Quench & Workup"]; product [label="Product:\n4a-Alkyl-4a,5,6,7-tetrahydrobenzofuran-7-one"];

start -> cuprate_formation; cuprate_formation -> michael_addition; michael_addition -> workup; workup -> product; } END_DOT Figure 3: Workflow for the Michael addition of organocuprates to 5,6-dihydrobenzofuran-7(4H)-one.

Conclusion

The selective alkylation of 5,6-dihydrobenzofuran-7(4H)-one is a powerful tool for the synthesis of novel chemical entities with potential therapeutic applications. By carefully selecting the base, solvent, temperature, and nucleophile, researchers can precisely control the regiochemical outcome of the reaction, favoring either α-alkylation at the C8 position or γ-alkylation via Michael addition. The protocols outlined in this document provide a robust foundation for the exploration of the chemical space around this important heterocyclic core.

References

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. [Link]

  • Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Organocuprates. Chem-Station Int. Ed. [Link]

  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. YouTube. [Link]

  • Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

  • The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube. [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC - NIH. [Link]

  • Tandem α-Cyano Enamine/Enolate Alkylations on Bicyclic Lactams: Asymmetric Carbocycle and Heterocycle Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chapter 22 The Chemistry of Enolate Ions, Enols, and a,b-Unsaturated Carbonyl Compounds. Cengage. [Link]

  • The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. [Link]

  • 2-Carbomethoxy-3-vinylcyclopentanone. Organic Syntheses Procedure. [Link]

  • 1,4 Addition of Enolates To Enones The Michael Reaction. Scribd. [Link]

  • Synthesis of 5,6-dihydro-8(7H)-quinolinone thiosemicarbazones as potential antitumor agents. PubMed. [Link]

  • Synthesis and evaluation of 8-deaza-5,6,7,8-tetrahydromethotrexate derivatives as dihydrofolate reductase inhibitors. ResearchGate. [Link]

  • Synthesis of Enantiomerically Pure 8-Substituted 5,6,7,8-Tetrahydroquinolines. ResearchGate. [Link]

  • The Formation and Study of Certain Bicyclic Enolate Monoanions and Dianions. ScholarWorks at WMU. [Link]

  • 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]

  • Kinetic and thermodynamic enolates. Khan Academy. [Link]

Sources

Application Notes & Protocols: The Utility of 5,6-Dihydrobenzofuran-7(4H)-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold in Modern Agrochemicals

The benzofuran structural motif is a cornerstone in the development of a wide array of biologically active molecules.[1][2] Its presence in numerous natural products with potent physiological effects has inspired chemists to explore its synthetic derivatives for various applications, most notably in pharmaceuticals and agrochemicals. In the realm of agriculture, benzofuran-based compounds have demonstrated significant efficacy as insecticides, herbicides, and fungicides.[3][4] The rigid bicyclic framework, coupled with the diverse possibilities for substitution on both the furan and benzene rings, allows for the fine-tuning of biological activity and selectivity. This document explores the potential of 5,6-dihydrobenzofuran-7(4H)-one as a versatile starting material for the synthesis of valuable agrochemical compounds. While not a conventional starting point for many established agrochemicals, its reactive ketone functionality and partially saturated carbocyclic ring offer unique opportunities for synthetic transformations. We will delve into both established and proposed synthetic pathways to highlight its utility for researchers and professionals in the field of agrochemical development.

Part 1: Insecticide Synthesis - The Path to Carbamates

The carbamate class of insecticides, which function by inhibiting the enzyme acetylcholinesterase, includes the highly effective and widely used compound Carbofuran. The key precursor to Carbofuran is 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[5][6] While traditional syntheses of this intermediate often commence from catechol or substituted phenols, we propose a plausible synthetic route starting from 5,6-dihydrobenzofuran-7(4H)-one.

Proposed Synthetic Pathway from 5,6-Dihydrobenzofuran-7(4H)-one to a Key Carbofuran Intermediate

The conversion of 5,6-dihydrobenzofuran-7(4H)-one to a 7-hydroxybenzofuran derivative suitable for carbamate synthesis necessitates several key transformations: aromatization of the six-membered ring and introduction of the dimethyl-dihydrofuran moiety. A hypothetical, yet chemically sound, pathway is outlined below. This proposed route is based on well-established organic reactions and serves as a template for further experimental validation.

Proposed Synthesis of Carbofuran Intermediate A 5,6-Dihydrobenzofuran-7(4H)-one B 7-Bromo-5,6-dihydrobenzofuran A->B Bromination (e.g., NBS) C 7-Hydroxy-5,6-dihydrobenzofuran B->C Nucleophilic Substitution (e.g., NaOH) D 2,3-Dihydro-7-hydroxybenzofuran C->D Dehydrogenation/ Aromatization E 2,3-Dihydro-2,2-dimethyl-7-benzofuranol (Carbofuran Precursor) D->E Allylation & Claisen Rearrangement

Caption: Proposed synthetic workflow from 5,6-dihydrobenzofuran-7(4H)-one to the Carbofuran precursor.

Established Synthesis of Carbofuran from 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

The final step in Carbofuran synthesis involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with methyl isocyanate, typically in the presence of a tertiary amine catalyst.[7] This reaction is a well-established and high-yielding carbamoylation.

Carbofuran Synthesis A 2,3-Dihydro-2,2-dimethyl-7-benzofuranol C Carbofuran A->C Tertiary Amine Catalyst (e.g., Triethylamine) B Methyl Isocyanate B->C

Caption: Final step in the synthesis of the insecticide Carbofuran.

Experimental Protocol: Synthesis of Carbofuran from 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

This protocol is adapted from established procedures.[7]

Materials:

  • 2,3-dihydro-2,2-dimethyl-7-benzofuranol

  • Methyl isocyanate

  • Triethylamine (catalyst)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 2,3-dihydro-2,2-dimethyl-7-benzofuranol in the anhydrous solvent.

  • Add a catalytic amount of triethylamine to the solution.

  • Slowly add methyl isocyanate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

  • Upon completion, the solvent can be removed under reduced pressure to yield crude Carbofuran.

  • The crude product can be purified by recrystallization or column chromatography.

Safety Precautions: Methyl isocyanate is highly toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reactant Molar Ratio Typical Solvent Catalyst Reaction Time Typical Yield
2,3-dihydro-2,2-dimethyl-7-benzofuranol1.0DichloromethaneTriethylamine2-4 hours>95%
Methyl isocyanate1.1

Part 2: Fungicide and Herbicide Applications of Benzofuranone Derivatives

The benzofuranone scaffold is not only a precursor to insecticides but also a core component of various fungicidal and herbicidal agents. The reactivity of the dihydrobenzofuranone system allows for the introduction of diverse functional groups, leading to a broad spectrum of biological activities.

Synthesis of Fungicidal Benzofuranones

Numerous studies have demonstrated the antifungal properties of benzofuran derivatives.[4][8] The synthesis of these compounds often involves the cyclization of substituted phenols or the modification of a pre-existing benzofuranone core. For instance, benzofuran-triazole hybrids have shown promising antifungal activity.[8]

A general approach to novel fungicidal benzofuranones from 5,6-dihydrobenzofuran-7(4H)-one could involve alpha-functionalization of the ketone followed by further derivatization.

Fungicidal Benzofuranone Synthesis A 5,6-Dihydrobenzofuran-7(4H)-one B α-Halo-5,6-dihydrobenzofuran-7(4H)-one A->B Halogenation (e.g., Br2, NBS) C Substituted Benzofuranone Derivative B->C Nucleophilic Substitution (e.g., with triazoles, thiols)

Caption: General workflow for the synthesis of potentially fungicidal benzofuranone derivatives.

Herbicidal Benzofuran Derivatives

Benzofuran-containing compounds have also been investigated for their herbicidal properties.[3] For example, certain benzofuran-2-acetic acid esters have exhibited significant phytotoxic activity. The synthesis of such compounds often starts from substituted phenols and involves the construction of the furan ring. While a direct route from 5,6-dihydrobenzofuran-7(4H)-one to these specific herbicides is not immediately apparent, modifications of the core structure could lead to novel herbicidal compounds.

Conclusion

5,6-Dihydrobenzofuran-7(4H)-one represents a potentially valuable and underutilized starting material in the synthesis of agrochemicals. Its chemical structure is amenable to a variety of transformations that can lead to the core scaffolds of known insecticides, fungicides, and herbicides. The proposed synthetic pathways in this document, grounded in established chemical principles, offer a roadmap for researchers to explore the full potential of this versatile building block. Further investigation into the synthetic utility of 5,6-dihydrobenzofuran-7(4H)-one is warranted and could lead to the discovery of novel and effective crop protection agents.

References

  • United States Patent US3419579A, "Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol", published December 31, 1968.
  • Zerenler Çalışkan Z, Ay E. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. JOTCSA. 2018;5(3):1221-32. [Link]

  • PrepChem, "Synthesis of 2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethanol". [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 2019. [Link]

  • Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. ResearchGate. 2025. [Link]

  • PubChem Compound Summary for CID 15278, 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. National Center for Biotechnology Information. [Link]

  • European Patent EP0071487A2, "Improved process for the preparation of carbofuran and novel intermedi
  • Design, Synthesis and Antifungal Activity of Novel Benzofuran-Triazole Hybrids. National Center for Biotechnology Information. 2017. [Link]

  • Beaudry, C. M. et al. Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry 2021, 86 (9), 6931-6936. [Link]

  • Sinha, A. et al. Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. 2025. [Link]

  • More, K. R. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220. [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. 2026. [Link]

  • Benzofuran-2-acetic esters as a new class of natural-like herbicides. ResearchGate. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. National Center for Biotechnology Information. 2016. [Link]

Sources

Application Note: Synthesis and Functionalization of Benzofuranone-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a comprehensive technical guide designed for researchers in medicinal chemistry and chemical biology. It details the rational design, synthesis, and validation of fluorescent probes derived from the benzofuran-3(2H)-one (aurone) scaffold.[1][2]

Executive Summary

The benzofuran-3(2H)-one scaffold is the core structural motif of aurones , a subclass of flavonoids that exhibit distinct optical properties, including large Stokes shifts, high photostability, and tunable emission in the visible-to-NIR region. Unlike rigid xanthene or cyanine dyes, benzofuranone derivatives possess a flexible donor-acceptor (D-π-A) architecture that makes them exceptional candidates for environment-sensitive probes (solvatochromism/viscosity) and reaction-based sensors (ROS/biothiols).

This guide provides a validated protocol for synthesizing a high-quantum-yield aurone fluorophore and details the methodology for converting it into a "Turn-On" sensing platform.

Rational Design Principles

To engineer a probe with high signal-to-noise ratio, we utilize the Internal Charge Transfer (ICT) mechanism.

  • The Scaffold: The benzofuran-3-one ring acts as the electron acceptor (A).

  • The Tuner: An electron-rich aromatic aldehyde provides the donor (D) moiety.

  • The Bridge: The exocyclic C=C double bond ensures conjugation.

Mechanism of Action: Upon excitation, electron density shifts from the donor (benzylidene ring) to the acceptor (carbonyl of the furanone).

  • Viscosity/Polarity Sensing: In low-viscosity solvents, the exocyclic bond allows non-radiative decay (molecular rotation), quenching fluorescence. In high-viscosity environments (e.g., cell membranes, protein binding pockets), rotation is restricted, triggering strong fluorescence (Aggregation-Induced Emission or Restricted Intramolecular Rotation).

  • Analyte Sensing: By masking the donor group (e.g., protecting a hydroxyl or amine) with a reactive trigger (e.g., boronate ester for H₂O₂), the ICT process is disrupted (Fluorescence OFF). Cleavage by the analyte restores the ICT, turning Fluorescence ON.

Visualization: Design & Synthesis Workflow

AuroneDesign Start Precursor: 2-Hydroxyacetophenone Inter Intermediate: Benzofuran-3(2H)-one Start->Inter 1. Bromination 2. Cyclization Probe Final Probe (Aurone): (Z)-2-(4-dimethylaminobenzylidene) -benzofuran-3(2H)-one Inter->Probe Knoevenagel Condensation (Acid/Base Cat.) Aldehyde Donor Building Block: 4-(Dimethylamino)benzaldehyde Aldehyde->Probe Excitation Excitation (hv) Probe->Excitation ICT ICT State (Dipolar) Excitation->ICT Emission Fluorescence Emission (High QY in Non-Polar/Viscous) ICT->Emission Restricted Rotation

Figure 1: Synthetic pathway and photophysical mechanism of donor-acceptor aurone probes. The modular synthesis allows rapid library generation by varying the aldehyde donor.

Detailed Experimental Protocols

Protocol A: Synthesis of the Benzofuran-3(2H)-one Core

Prerequisite: This intermediate is unstable and prone to oxidation (forming aurones via self-condensation or oxidizing to coumaranones). Fresh preparation is critical.

Reagents:

  • 2'-Hydroxyacetophenone (10 mmol)

  • Bromine (

    
    ) or Copper(II) bromide (
    
    
    
    )
  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH) and Glacial Acetic Acid

Step-by-Step Procedure:

  • Bromination: Dissolve 2'-hydroxyacetophenone (1.36 g, 10 mmol) in 20 mL of dioxane/ether (1:1). Add

    
     (4.5 g, 20 mmol) and reflux for 2 hours.
    
    • Expert Note:

      
       is preferred over elemental bromine for cleaner regioselectivity (alpha-bromination).
      
  • Work-up: Filter off the CuBr byproduct. Evaporate the solvent to obtain

    
    -bromo-2'-hydroxyacetophenone.
    
  • Cyclization: Redissolve the crude bromide in 15 mL of ethanol. Add anhydrous sodium acetate (2.5 g, 30 mmol) and reflux for 1 hour.

  • Purification: Pour the reaction mixture into ice-cold water (100 mL). The product, benzofuran-3(2H)-one, will precipitate as a pale yellow solid. Filter, wash with cold water, and recrystallize from hexane/ethyl acetate.

    • Checkpoint: Verify structure via

      
       NMR (look for the methylene singlet at 
      
      
      
      ppm).
Protocol B: Knoevenagel Condensation (Probe Synthesis)

This step couples the core with the donor aldehyde to create the fluorescent aurone.

Target Molecule: (Z)-2-((4-dimethylamino)benzylidene)benzofuran-3(2H)-one (DMA-Aurone).

Reagents:

  • Benzofuran-3(2H)-one (from Protocol A)

  • 4-(Dimethylamino)benzaldehyde

  • Aluminum Oxide (

    
    , basic) or KOH/MeOH (Catalyst)
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Mixing: In a round-bottom flask, combine benzofuran-3(2H)-one (1 mmol) and 4-(dimethylamino)benzaldehyde (1.1 mmol).

  • Catalysis (Solid State Method): Add Basic Alumina (2 g). This "solvent-free" or minimal solvent approach often yields higher geometric purity (Z-isomer).

    • Alternative (Solution): Dissolve in 10 mL methanol and add 2 drops of 50% aqueous KOH. Stir at room temperature for 4-6 hours.

  • Reaction: If using Alumina, stir the solid mixture or microwave at 80°C for 10 minutes. The mixture will turn deep yellow/orange, indicating conjugation.

  • Extraction: Elute the product from the alumina with DCM (3 x 20 mL).

  • Purification: Concentrate the filtrate. Recrystallize from Ethanol or purify via silica gel column chromatography (Hexane:EtOAc 8:2).

    • Yield: Typically 70-85%.

    • Appearance: Bright orange/red needles.

Characterization & Data Analysis

Structural Validation
TechniqueExpected Signal (DMA-Aurone)Interpretation

H NMR
(CDCl

)

6.80 ppm (s, 1H)
Exocyclic Vinyl Proton (=CH-). Characteristic of aurone formation.

H NMR

3.05 ppm (s, 6H)
Dimethylamino group. Confirms donor integration.
IR Spectroscopy 1690-1705 cm

C=O stretch. Confirms the carbonyl is intact (conjugated).
HRMS (ESI+) [M+H]

calc.
Matches molecular formula.
Photophysical Properties (Solvatochromism)

Aurone probes exhibit significant solvatochromism due to the stabilization of the ICT state in polar solvents.

SolventDielectric Constant (

)

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Toluene 2.38420490700.85 (High)
DCM 8.93435520850.60
DMSO 46.74555801250.05 (Quenched*)
  • Expert Insight: The low QY in DMSO (polar/aprotic) is due to the stabilization of the twisted intramolecular charge transfer (TICT) state, which decays non-radiatively. This makes the probe an excellent polarity sensor for hydrophobic protein pockets (where it lights up).

Application Protocol: Biological Imaging of Biothiols

To convert the DMA-Aurone into a reaction-based probe for Cysteine (Cys) or


:

Modification Strategy: Instead of the dimethylamino group, use 4-hydroxybenzaldehyde in Protocol B. Then, protect the hydroxyl group with a 2,4-dinitrobenzenesulfonyl (DNBS) group.

  • Probe State: Non-fluorescent (PET quenching by DNBS).

  • Reaction: Thiolate attacks the sulfonyl ester

    
     Cleavage 
    
    
    
    Release of anionic fluorophore.
  • Signal: Strong Green/Yellow Fluorescence.

Cellular Staining Protocol:

  • Preparation: Prepare a 10 mM stock solution of the probe in DMSO.

  • Incubation: Dilute to 10

    
    M in PBS. Incubate HeLa or MCF-7 cells for 20 minutes at 37°C.
    
  • Stimulation: Treat cells with N-ethylmaleimide (NEM) to scavenge endogenous thiols (Control - Dark) or add exogenous Cysteine (100

    
    M) (Experimental - Bright).
    
  • Imaging: Excitation: 450 nm; Emission collection: 500–600 nm.

Troubleshooting & Expert Tips

  • Isomerization: Aurones exist primarily as the Z-isomer (thermodynamically stable). However, UV exposure can cause E-isomerization. Always store solid probes in the dark.

  • Hydrolysis: The benzofuranone ring is stable, but the benzylidene bond can hydrolyze in strong acid/heat. Perform reactions in mild base or neutral conditions.

  • Solubility: These probes are hydrophobic. For biological assays, use Pluronic F-127 (0.1%) as a dispersing agent to prevent aggregation-caused quenching (ACQ) in aqueous media.

References

  • Synthesis of Aurone Derivatives: Aurones: Small Molecule Visible Range Fluorescent Probes Suitable for Biomacromolecules.[2][3] (PMC).[4] Link

  • Rational Design of Probes: Rational Design of Small Molecule Fluorescent Probes for Biological Applications. (PMC).[4] Link

  • Sulfite Sensing Probe: Design of Aurone-Based Dual-State Emissive (DSE) Fluorophores. (ResearchGate). Link

  • H2O2 Sensing: Rational design of a selective and sensitive “turn-on” fluorescent probe for monitoring and imaging hydrogen peroxide. (PMC).[4] Link

  • Benzofuran Modulation: Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties.[5][6] (PubMed).[4][6][7] Link

Sources

Troubleshooting & Optimization

"purification techniques for 5,6-dihydrobenzofuran-7(4H)-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5,6-dihydrobenzofuran-7(4H)-one

Status: Active Ticket ID: DHBF-PUR-001 Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)[1]

Executive Summary

You are likely synthesizing 5,6-dihydrobenzofuran-7(4H)-one (or its regioisomer, 6,7-dihydrobenzofuran-4(5H)-one) via the condensation of 1,3-cyclohexanedione with an


-halo carbonyl (e.g., chloroacetaldehyde) under basic conditions.[1][2]

This scaffold is a critical intermediate for bioactive terpenes and pharmaceutical agents.[1] However, users frequently report issues with polymerization tars (black oil) , incomplete separation from starting materials , and oxidative decomposition .[1] This guide provides a self-validating purification protocol designed to maximize yield and purity.

Module 1: The "Black Tar" Phenomenon (Workup & Pre-purification)[3][4]

User Issue: "My reaction mixture turned into a black, viscous oil. Filtration is slow, and the crude yield is >100% due to trapped solvents/tars."[1]

Root Cause: The furan ring is acid-sensitive, and the


-unsaturated ketone moiety is prone to Michael addition polymerizations.[1] The "tar" consists of oligomers and oxidized byproducts.[1]
Protocol: The "Salting-Out" Phase Partition

Do not proceed directly to column chromatography with the crude tar; it will irreversibly foul your silica.[1]

  • Quench: If the reaction used a base (e.g., KOH/MeOH), neutralize carefully to pH 7.0 using 1M HCl. Do not acidify below pH 6, as this triggers furan ring opening.[1]

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x reaction volume).

  • The Wash (Critical Step):

    • Wash the organic layer 3x with Brine (Saturated NaCl) .[1]

    • Why? The starting material (1,3-cyclohexanedione) is highly water-soluble.[1] Brine forces the organic product into the EtOAc layer while stripping away the unreacted diketone.[1]

  • Adsorption (The Tar Trap):

    • Add Activated Charcoal (10% w/w relative to theoretical yield) to the organic phase.[1]

    • Stir for 30 minutes at room temperature.

    • Filter through a pad of Celite 545 .[1] This removes the microscopic carbon particles and the heaviest polymeric tars adsorbed to them.[1]

Validation Check: Spot the filtrate on a TLC plate. If a dark streak remains at the baseline, repeat the charcoal treatment.[1]

Module 2: Chromatographic Purification (High Purity)

User Issue: "I cannot separate the product from the starting material. They co-elute or streak."[1]

Technical Insight: 5,6-dihydrobenzofuran-7(4H)-one is significantly less polar than 1,3-cyclohexanedione.[1] If they co-elute, your solvent system is too polar, or the diketone is "tailing" due to its enol acidity.[1]

Optimization Protocol: Gradient Elution

Stationary Phase: Silica Gel 60 (230–400 mesh).[1][3] Mobile Phase: Hexanes / Ethyl Acetate.[1][4]

StepSolvent Ratio (Hex:EtOAc)Column Volume (CV)Target Component
1 100:02 CVNon-polar impurities (if any)
2 90:103 CVProduct Elution (Start)
3 80:20Until CompleteProduct Elution (Peak)
4 50:502 CVFlush (removes polar byproducts)

Visualizing the Separation: Use UV light (254 nm).[1] The product has a strong absorbance due to the conjugated enone system.[1] The starting material (1,3-cyclohexanedione) stains poorly with UV but reacts instantly with Anisaldehyde stain (pink/purple).[1]

Module 3: Scalable Purification (Distillation)

User Issue: "I am working on a 50g scale. Columns are too expensive.[1] Can I distill?"

Technical Insight: Yes, but the compound has a high boiling point and is thermally unstable in the presence of trace oxygen or acid.[1]

Protocol: High-Vacuum Distillation

Prerequisite: The crude oil must be acid-free (wash with sat.[1]


 prior to distillation).[1]
  • Equipment: Short-path distillation head (Vigreux column is not recommended due to holdup).

  • Vacuum: High vacuum is mandatory (

    
     mmHg).
    
  • Temperature:

    • Bath Temp: Do not exceed 140°C.

    • Vapor Temp: Typically 100–115°C at 0.5 mmHg (varies by specific isomer).[1][3]

  • Stabilization: Add a few crystals of BHT (Butylated hydroxytoluene) to the distillation flask to inhibit radical polymerization during heating.

Warning: If the liquid turns bright red or purple during distillation, stop immediately. This indicates oxidative decomposition.[1]

Visual Troubleshooting Guide

The following logic tree helps you decide the correct purification path based on your crude purity and scale.

PurificationLogic Start Crude Reaction Mixture CheckScale Scale > 10g? Start->CheckScale Distill High Vac Distillation (<0.5 mmHg) CheckScale->Distill Yes Workup Aq. Wash (pH 7) + Charcoal Filtration CheckScale->Workup No CheckState Physical State? AddBHT Add BHT Stabilizer Distill->AddBHT Prevent Polymerization PureOil Pure Oil/Low-Melt Solid AddBHT->PureOil TLC TLC Check (Hex:EtOAc 8:2) Workup->TLC Column Flash Column Gradient 9:1 -> 8:2 TLC->Column Complex Mixture Recryst Recrystallization (Hexane/EtOAc) TLC->Recryst Mostly Pure Solid Column->PureOil Recryst->PureOil

Caption: Decision matrix for purification based on scale and crude complexity. Blue = Start, Red = Thermal Path, Yellow = Chromatographic Path, Green = Final Product.[1][3]

Frequently Asked Questions (FAQ)

Q1: The product solidified after the column, but it's yellow. Is it pure?

  • A: Pure 5,6-dihydrobenzofuran-7(4H)-one is typically a colorless oil or a white low-melting solid.[1] A yellow tint indicates trace oxidation products (quinones).[1] If the NMR is clean (

    
    ), the color is cosmetic.[1] To remove it, dissolve in minimal boiling Hexane/EtOAc (10:1) and cool to -20°C for recrystallization.
    

Q2: Can I use acetone for recrystallization?

  • A: Avoid acetone. It is too polar and will likely keep the impurities in solution along with your product.[1] Furthermore, acetone can undergo aldol condensation with your product under acidic/basic catalytic conditions.[1] Use Hexane/Ethyl Acetate or Heptane/Ethanol .[1]

Q3: My NMR shows a doublet at


 6.7 and 7.4 ppm. What is this? 
  • A: These are the furan ring protons.[1] This confirms you have successfully formed the heteroaromatic ring.[1] If these peaks are absent, you likely still have the uncyclized intermediate.[1]

Q4: How do I store the purified compound?

  • A: Store under an inert atmosphere (Argon/Nitrogen) at -20°C. The furan ring is susceptible to auto-oxidation over time.[1]

References

  • Synthesis of Tetrahydrobenzofurans: Stetter, H., & Lauterbach, R. (1962).[1][3] Über die Kondensation von 1,3-Cyclohexandion mit

    
    -Halogen-ketonen. Chemische Berichte, 95(5), 1155–1160.[1] 
    
  • Purification Strategies for Fused Furans: Keay, B. A., & Dibble, P. W. (1996).[1] Comprehensive Heterocyclic Chemistry II. Benzofurans.[1][5][6][7] Elsevier.[1]

  • General Distillation of Sensitive Ketones: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1]

Sources

"troubleshooting low yields in dihydrobenzofuranone reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for dihydrobenzofuranone reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you navigate the common challenges associated with these syntheses.

Troubleshooting Philosophy

Low yields in chemical reactions are rarely due to a single isolated factor. A systematic, logical approach is crucial for efficient problem-solving. Before making significant changes to a protocol, it is essential to confirm the basics: the identity and purity of your starting materials, the accuracy of your measurements, and the integrity of your experimental setup. This guide is structured to walk you through this process, from foundational checks to in-depth experimental optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion of the starting material. What are the first things I should check?

A1: When facing zero conversion, begin with the most fundamental parameters:

  • Reagent Integrity: Verify the purity and identity of your starting materials and reagents using techniques like NMR or mass spectrometry. Ensure reagents haven't decomposed during storage.

  • Catalyst Activity: If using a transition-metal catalyst, its activity is paramount. Many catalysts, particularly palladium and rhodium complexes, are sensitive to air and moisture.[1] Consider if the catalyst was handled under appropriately inert conditions. Test a new bottle or a fresh batch of catalyst.

  • Inert Atmosphere: Many cyclization reactions require a strictly inert atmosphere (Nitrogen or Argon). Ensure your glassware is properly dried and the system is free of oxygen and moisture, which can quench catalysts and reactive intermediates.

  • Temperature Control: Confirm that your heating or cooling apparatus is calibrated and maintaining the target temperature.

Q2: I'm observing the formation of many side products and a low yield of the desired dihydrobenzofuranone. What's the likely cause?

A2: The formation of multiple products suggests issues with selectivity or the occurrence of competing reaction pathways. Key areas to investigate include:

  • Oxidant Choice: The oxidant plays a critical role in many dihydrobenzofuranone syntheses, particularly in oxidative coupling reactions.[2] An oxidant that is too harsh or unselective can lead to over-oxidation or undesired side reactions. It may be necessary to screen different oxidants (e.g., Ag₂O, DDQ, PhI(OAc)₂) to find the optimal balance between conversion and selectivity.[3][4]

  • Reaction Concentration: Reactions that are too concentrated can favor intermolecular side reactions over the desired intramolecular cyclization. Try running the reaction at a higher dilution.

  • Temperature: Elevated temperatures can provide the activation energy for undesired pathways. Experiment with running the reaction at a lower temperature, even if it requires a longer reaction time.

Q3: My reaction goes to completion, but I lose most of my product during workup and purification. How can I improve my isolated yield?

A3: Poor isolated yield despite good conversion points to issues with product stability or the purification methodology.

  • Product Stability: Dihydrobenzofuranone scaffolds can sometimes be sensitive to acidic or basic conditions. If your workup involves an acid or base wash, consider if your product might be degrading. Neutralize carefully and minimize contact time.

  • Chromatography Issues: The product may be unstable on silica gel. Consider switching to a less acidic stationary phase like alumina or using a gradient with a small amount of a neutralizer like triethylamine in the mobile phase. Alternatively, purification methods like recrystallization or preparative HPLC could be explored.[5]

  • Extraction Efficiency: Ensure your extraction solvent is appropriate for your product's polarity and that you are performing a sufficient number of extractions to recover all the material from the aqueous phase.

In-Depth Troubleshooting Guide

This section provides a more detailed, symptom-based approach to resolving low yields.

Symptom 1: Low or No Product Formation (Poor Conversion)

If your starting materials are largely unreacted, the reaction is not being initiated or sustained effectively.

The primary reasons for poor conversion are insufficient activation energy, inactive reagents/catalysts, or incorrect reaction conditions. The intramolecular cyclization step, often the key C-O bond formation, may not be occurring due to electronic or steric hindrance that is not being overcome by the current reaction parameters.

Sources

Technical Support Center: Dihydrobenzofuranone Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 | Role: Senior Application Scientist
Topic: Degradation Pathways of Dihydrobenzofuranones (DHB)

Welcome to the DHB Technical Support Hub

User: Research Scientist (Medicinal Chemistry / Polymer Stabilization) Ticket ID: DHB-STAB-404 Subject: Troubleshooting degradation, color changes, and HPLC inconsistencies.

Executive Summary: Dihydrobenzofuranones (DHBs) are chemically versatile scaffolds used as antioxidants (e.g., 3-arylbenzofuran-2-ones) and pharmacophores. However, their utility is often compromised by two primary degradation vectors: oxidative dehydrogenation (leading to quinone methides) and hydrolytic ring opening (pH-dependent lactone cleavage). This guide provides diagnostic workflows to identify and mitigate these pathways.

Module 1: Oxidative Instability & Discoloration

User Issue: "My clear DHB solution turned yellow/pink after 24 hours on the bench. Is the compound destroyed?"

Diagnosis: You are likely observing the formation of Quinone Methides (QM) .[1] DHBs, particularly 3-substituted variants, are potent hydrogen atom donors. In the presence of oxygen or peroxyl radicals, they undergo oxidative dehydrogenation. The resulting radical species disproportionate or oxidize further into highly conjugated quinone methides, which are chromophores (yellow/pink/orange) [1].

The Mechanism:

  • H-Abstraction: The C3-proton is abstracted, forming a benzofuranyl radical.

  • Radical Fate: This radical is captured by

    
     or couples to form dimers.
    
  • QM Formation: Further oxidation yields the ortho- or para-quinone methide, extending the conjugation system and causing the bathochromic shift (color change).

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Yellowing in solution Oxidation to Quinone MethideDegas solvents with

or Ar. Add radical scavenger (e.g., BHT) if assay permits.
Pink/Red solid Surface oxidation / DimerizationRecrystallize under inert atmosphere. Store in amber vials at -20°C.
New HPLC Peak (+14-16 Da) Oxidation (+O) or QM formationCheck MS for [M-2H] (QM) or [M+16] (Hydroxylation).

Visualization: Oxidative Pathway (DOT)

OxidationPathway DHB Dihydrobenzofuranone (Colorless) Radical Benzofuranyl Radical (•) DHB->Radical -H• (Oxidation) QM Quinone Methide (Yellow/Pink) Radical->QM -H• / -e⁻ Dimer C-C Dimers (Precipitate) Radical->Dimer Coupling

Figure 1: Oxidative dehydrogenation pathway leading to chromophoric Quinone Methides.

Module 2: Hydrolytic Ring Opening (pH Sensitivity)

User Issue: "I see poor recovery of my DHB analog during LC-MS analysis using an ammonium bicarbonate buffer (pH 8.0)."

Diagnosis: Your compound is undergoing Lactone Hydrolysis .[2] The dihydrobenzofuranone core contains a cyclic ester (lactone). In basic or even neutral aqueous media, hydroxide ions attack the carbonyl carbon, opening the ring to form a hydroxy-carboxylate (phenolate) species [2].

The Mechanism:

  • Nucleophilic Attack:

    
     attacks the lactone carbonyl.
    
  • Ring Opening: The C-O bond cleaves, generating a phenol (or phenolate) and a carboxylate group.

  • Reversibility: This process is often reversible.[3] Acidification (

    
    ) promotes recyclization (lactonization). However, prolonged exposure to high pH can lead to irreversible decarboxylation or oxidative degradation of the resulting phenol [3].
    

Experimental Validation (The "pH-Switch" Test):

  • Step A: Dissolve compound in pH 9.0 buffer (Peak A disappears, Peak B appears).

  • Step B: Acidify solution to pH 2.0 with HCl.

  • Result: If Peak A returns, the degradation is reversible hydrolysis. If not, the ring-opened form likely oxidized.

Troubleshooting Protocol:

pH ConditionStability StatusRecommended Buffer
pH < 4.0 Stable (Closed Ring)0.1% Formic Acid or TFA
pH 7.4 (Physiological) Metastable (Equilibrium)Phosphate buffer (Analyze immediately)
pH > 8.0 Unstable (Open Ring)Avoid basic mobile phases (e.g.,

)

Visualization: Hydrolysis Equilibrium (DOT)

Hydrolysis Lactone Closed Lactone Form (Lipophilic) Transition Tetrahedral Intermediate Lactone->Transition +OH⁻ (pH > 7) Open Open Hydroxy-Carboxylate (Hydrophilic/Polar) Transition->Open Ring Cleavage Open->Lactone +H⁺ (pH < 4)

Figure 2: pH-dependent equilibrium between the closed lactone and open carboxylate forms.

Module 3: Analytical Artifacts & Storage

User Issue: "My GC-MS spectrum shows a peak with [M-2] mass, but my LC-MS shows the parent mass. Which is correct?"

Diagnosis: The GC-MS result is likely a thermal artifact . The high temperatures in the GC injector port (


) can drive the thermal dehydrogenation of dihydrobenzofuranones to benzofuranones or quinone methides in situ [4].

Diagnostic Workflow:

  • Trust the LC-MS (ESI): Electrospray ionization is "soft" and typically preserves the dihydro-core.

  • Check Solvent Purity: Traces of acid in chloroform (

    
    ) can catalyze auto-oxidation. Always filter through basic alumina or use stabilized solvents.
    
  • Storage: Store neat materials under Argon. If in solution, avoid protic solvents (MeOH/EtOH) for long-term storage, as they can nucleophilically attack the lactone or QM intermediates to form alkoxy-adducts.

Decision Tree: Identifying Degradation Mode (DOT)

DecisionTree Start Start: Sample Anomaly Color Is sample colored? Start->Color MassShift Mass Shift? Color->MassShift No Oxidation Diagnosis: Oxidation/QM Action: Add Antioxidant Color->Oxidation Yes (Pink/Yellow) Hydrolysis Diagnosis: Hydrolysis Action: Lower pH MassShift->Hydrolysis M + 18 (Water adduct) Thermal Diagnosis: Thermal Artifact Action: Switch to LC-MS MassShift->Thermal M - 2 (Dehydrogenation)

Figure 3: Diagnostic logic for identifying specific degradation pathways.

References
  • Bauer, I. et al. (2025). Synthesis of 2‐Hydroxybenzophenones by Oxidation of 3‐Aryl‐3H‐benzofuran‐2‐ones. ResearchGate. Link

  • Burke, T. G. et al. (1998). Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy. PubMed. Link

  • Greenwald, R. B. et al. (2004). A mechanistic and kinetic study of the E-ring hydrolysis and lactonization of a novel phosphoryloxymethyl prodrug of camptothecin. PubMed. Link

  • Cao, S. et al. (2013).[1][4] Substituent effects on oxidation-induced formation of quinone methides from arylboronic ester precursors. PubMed. Link

Sources

Technical Support Center: Solvent Effects on the Reactivity of 5,6-Dihydrobenzofuran-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-dihydrobenzofuran-7(4H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile building block. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction to the Reactivity of 5,6-Dihydrobenzofuran-7(4H)-one

5,6-Dihydrobenzofuran-7(4H)-one is a bicyclic α,β-unsaturated ketone, a class of compounds known for their diverse reactivity.[1][2] Its chemical behavior is dominated by the interplay between the carbonyl group, the carbon-carbon double bond, and the dihydrofuran ring. The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and selectivity by affecting factors such as reactant solubility, stabilization of transition states, and the position of tautomeric equilibria.[3][4] This guide will help you navigate the complexities of solvent selection to optimize your synthetic outcomes.

Troubleshooting Guides and FAQs

Section 1: Keto-Enol Tautomerism and Enolate Formation

The presence of α-hydrogens in 5,6-dihydrobenzofuran-7(4H)-one allows for the formation of an enol or enolate, which is fundamental to many of its reactions.[5][6] Solvent choice plays a pivotal role in the position of the keto-enol equilibrium and the reactivity of the resulting enolate.[3][7]

Question 1: I am attempting an aldol condensation, but I am observing low yields and the recovery of starting material. What role could the solvent be playing?

Answer: Low yields in aldol condensations are often linked to inefficient enolate formation or unfavorable reaction equilibrium. The choice of solvent is critical here.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., ethanol, methanol) can solvate the enolate through hydrogen bonding, which can decrease its nucleophilicity and slow down the reaction.[8] For base-mediated enolate formation, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often preferred as they do not interfere with the enolate's reactivity.

  • Solvent Polarity and Equilibrium: The keto-enol tautomerism is highly solvent-dependent.[4][7] In general, polar solvents can stabilize the more polar keto tautomer, potentially reducing the concentration of the reactive enol/enolate form. However, the specific influence of the solvent can be complex and depends on the overall polarity of both tautomers.[3]

  • Troubleshooting Steps:

    • Switch to a Polar Aprotic Solvent: If you are using a protic solvent, consider switching to dry THF, dioxane, or DMF.

    • Ensure Anhydrous Conditions: Water can quench the enolate. Ensure your solvent and glassware are thoroughly dried.

    • Consider a Stronger, Non-Nucleophilic Base: If solvent changes are ineffective, a stronger base like lithium diisopropylamide (LDA) in THF can irreversibly form the enolate, driving the reaction forward.

Question 2: I am observing racemization at a chiral center adjacent to the carbonyl group. How can the solvent contribute to this?

Answer: Racemization at the α-carbon is a strong indication of enolate formation. The planar, achiral enolate intermediate can be protonated from either face, leading to a loss of stereochemical information.[5][9]

  • Protic Solvents and Proton Exchange: Protic solvents, especially in the presence of acid or base catalysts, can facilitate proton exchange at the α-position, leading to racemization even without a planned reaction.[5]

  • Minimizing Racemization:

    • Use Aprotic Solvents: Conduct your reaction in a non-protic solvent to minimize proton exchange.

    • Control Temperature: Lowering the reaction temperature can often slow down the rate of enolization and subsequent racemization.

    • Choose a Bulky Base: Using a sterically hindered base can sometimes introduce a degree of facial selectivity in the deprotonation/protonation steps.

Diagram: Influence of Solvent on Keto-Enol Tautomerism

G cluster_0 Equilibrium cluster_1 Solvent Effects Keto Keto Tautomer (5,6-dihydrobenzofuran-7(4H)-one) Enol Enol Tautomer Keto->Enol Tautomerization Enol->Keto Enolate Enolate Enol->Enolate Deprotonation (Base) PolarProtic Polar Protic (e.g., Ethanol) PolarProtic->Keto Stabilizes Keto Form PolarAprotic Polar Aprotic (e.g., THF) PolarAprotic->Enolate Favors Reactive Enolate Nonpolar Nonpolar (e.g., Toluene) Nonpolar->Enol May favor intramolecular H-bonding in Enol G cluster_solvents Solvent Screening start Start: Prepare Substrate Solution s1 Flask 1: THF start->s1 s2 Flask 2: DCM start->s2 s3 Flask 3: Toluene start->s3 add_reagent Add Nucleophile (Controlled Temperature) s1->add_reagent s2->add_reagent s3->add_reagent monitor Monitor Reaction (TLC) add_reagent->monitor workup Quench and Work-up monitor->workup analysis Analyze Products (NMR, GC-MS) workup->analysis end Select Optimal Solvent analysis->end

Sources

Technical Support Center: Characterization of Dihydrobenzofuranones (DHBs)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Queue: High Priority

Introduction: Navigating the DHB Scaffold

Welcome to the Technical Support Center. You are likely here because the dihydrobenzofuranone (DHB) scaffold—a privileged structure in medicinal chemistry found in aurones, griseofulvin analogues, and various antioxidants—is behaving erratically in your analytical workflow.

Whether you are dealing with the 2(3H)-one (lactone) or the 3(2H)-one (ketone/coumaranone) , these bicyclic systems present unique physicochemical traps. This guide bypasses standard textbook definitions to address the specific "ghosts" in your spectra and the "vanishing" yields in your stability assays.

Module 1: Structural Integrity & Stability

Ticket #101: "My sample purity drops after overnight storage in buffer."

Diagnosis: Lactone Hydrolysis (Ring Opening) Applicability: 2(3H)-benzofuranones (Lactone derivatives)[1]

The 2(3H)-benzofuranone ring is a cyclic ester (lactone).[1] Unlike open-chain esters, the ring strain renders the carbonyl carbon highly electrophilic. In basic or even neutral aqueous media (


), the hydroxide ion attacks the carbonyl, leading to irreversible ring opening. This forms the corresponding o-hydroxyphenylacetic acid derivative, often invisible in non-polar HPLC methods or appearing as a broad front.
Troubleshooting Protocol: The Stability Stress Test
ParameterRecommended ConditionWhy?
Solvent System Acetonitrile/Water (0.1% Formic Acid)Acidification suppresses the ionization of the leaving group (phenoxide), stabilizing the lactone.
Buffer pH Keep

At

, hydrolysis half-life (

) can drop to minutes.
Temperature

for storage
Arrhenius kinetics dramatically accelerate ring opening at RT.
Detection UV 210 nm & 254 nmThe open-ring acid often has a shifted

due to the free phenol.
Visualizing the Failure Mode

The following diagram illustrates the degradation pathway you must prevent.

HydrolysisPathway cluster_prevention Prevention Strategy Lactone 2(3H)-Benzofuranone (Intact Lactone) Transition Tetrahedral Intermediate Lactone->Transition + OH- (Base Attack) OpenRing o-Hydroxyphenylacetic Acid (Degradant) Transition->OpenRing Ring Opening (Irreversible) Acid Maintain pH < 6.0

Caption: Mechanism of base-catalyzed hydrolysis in 2(3H)-benzofuranones leading to analytical artifacts.

Module 2: NMR Interpretation Anomalies

Ticket #204: "My NMR spectrum shows broad peaks and missing protons."

Diagnosis: Keto-Enol Tautomerism & Conformational Pucker Applicability: 3(2H)-benzofuranones (Ketone derivatives)

The C2 position in 3-coumaranones is flanked by an electron-withdrawing carbonyl and an ether oxygen. This makes the C2 protons highly acidic (


 in DMSO). In polar aprotic solvents (DMSO-

, Acetone-

), the equilibrium shifts, causing:
  • Broadening of the C2 signal due to rapid exchange.

  • Disappearance of the C2 signal if trace water/D

    
    O is present (H/D exchange).
    
  • Signal doubling if the exchange is slow on the NMR timescale (distinct keto/enol forms).

Troubleshooting Protocol: Solvent & Temperature Selection

Step 1: The Solvent Switch Do not default to DMSO-


 if you suspect tautomerism.
  • Recommendation: Use CDCl

    
      or Benzene-
    
    
    
    .
  • Reasoning: Non-polar solvents stabilize the keto form and reduce proton exchange rates, sharpening the signals.

Step 2: The Acid Trick If peaks remain broad in CDCl


:
  • Action: Add 1 drop of TFA-

    
     or Acetic Acid-
    
    
    
    .
  • Result: This forces the equilibrium or accelerates exchange to the "fast" limit, collapsing broad multiplets into defined singlets (or averaging them).

Step 3: Assigning Stereochemistry (C2 vs C3) For 2,3-dihydrobenzofurans (reduced forms), determining cis/trans geometry is critical.

  • Rule of Thumb: In 5-membered rings, the Karplus relationship is distorted by ring puckering.

  • Validation: Always confirm with 1D-NOESY . Irradiate H2; if you see a strong enhancement at H3, you likely have the cis-isomer.

Module 3: Chiral Separation & Stereochemistry

Ticket #309: "I cannot separate the enantiomers of my DHB derivative."

Diagnosis: Racemization on Column or Incorrect Phase Selection Applicability: C3-substituted 2(3H)-ones or C2-substituted 3(2H)-ones.

The same acidity that causes NMR issues causes on-column racemization during HPLC. If your chiral center is adjacent to the carbonyl, a basic mobile phase (or even a neutral silica surface) can racemize your sample during the run.

Troubleshooting Protocol: Chiral Method Development

Phase 1: Column Selection Strategy Do not use standard C18. You require Polysaccharide-based Chiral Stationary Phases (CSPs).

Column TypeSelectorSuitability for DHBs
Amylose tris(3,5-dimethylphenylcarbamate) AD-H / IAHigh. Excellent for aromatic lactones due to

-

stacking capabilities.
Cellulose tris(3,5-dimethylphenylcarbamate) OD-H / IBMedium. Good alternative if Amylose fails.
Immobilized CSPs IA, IB, ICEssential if using "forbidden" solvents (THF, DCM) for solubility.

Phase 2: Mobile Phase Optimization

  • The Additive Rule: You MUST add an acidic modifier (0.1% TFA or Acetic Acid) to the mobile phase.

    • Why? It suppresses the enol/enolate formation, preventing peak tailing and on-column racemization.

  • Temperature: Lower the column temperature to

    
    .
    
    • Why? Enantiomeric resolution (

      
      ) is enthalpy-driven. Lower temperature often increases separation factors (
      
      
      
      ) for rigid bicyclic systems.
Workflow Visualization: Method Development Logic

ChiralMethod Start Start: Chiral Separation of DHB CheckSolubility Check Solubility in Hexane/IPA Start->CheckSolubility Decision1 Soluble? CheckSolubility->Decision1 NormalPhase Route A: Normal Phase (Hexane/IPA + 0.1% TFA) Decision1->NormalPhase Yes PolarMode Route B: Polar Organic Mode (Pure ACN/MeOH + 0.1% TFA) Decision1->PolarMode No Screen Screen Columns: Amylose (AD) vs Cellulose (OD) NormalPhase->Screen PolarMode->Screen Result Resolution (Rs) > 1.5? Screen->Result Success Method Validated Result->Success Yes Fail Troubleshoot Result->Fail No Action1 Lower Temp to 10°C Fail->Action1 Action2 Switch to Immobilized Phase (Use DCM/MtBE) Fail->Action2

Caption: Decision tree for developing robust chiral HPLC methods for labile DHB derivatives.

FAQ: Rapid Response

Q: Why does my DHB sample turn pink/brown on the bench? A: This is likely oxidative dimerization. In the presence of air and light, the "active methylene" position (C3 in lactones, C2 in ketones) forms a radical which dimerizes. Solution: Store solid samples under Argon/Nitrogen in amber vials.

Q: Can I use GC-MS for characterization? A: Proceed with caution. The high injection port temperatures (


) can cause thermal decarboxylation or dehydrogenation (aromatization to benzofuran). Solution:  Use LC-MS (ESI-) with mild source temperatures.

Q: My IR spectrum shows a carbonyl stretch at 1780 cm


. Is this correct? 
A:  Yes, for the 2(3H)-one (lactone) . The ring strain shifts the carbonyl stretch to higher wavenumbers (1760–1780 cm

) compared to acyclic esters (~1735 cm

). If you have the 3(2H)-one (ketone) , expect a lower frequency (1700–1720 cm

) due to conjugation with the benzene ring.
References
  • BenchChem. (2025).[1][2] Stability testing of 2(3H)-Benzofuranone, hexahydro- under acidic conditions. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). 2(3H)-Benzofuranone, 3a,4,5,7a-tetrahydro-3,6-dimethyl- Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2025).[3] 2(3H)-Benzofuranone Compound Summary (CID 68382). National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of 2,3-Dihydrobenzofurans.[4][5][6] Retrieved from [Link]

Sources

"avoiding rearrangement reactions in dihydrobenzofuranone synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of dihydrobenzofuranones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Dihydrobenzofuranones are prevalent in numerous natural products and pharmaceuticals, yet their synthesis can be fraught with challenges, most notably the propensity for undesired rearrangement reactions.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, diagnose, and overcome these synthetic hurdles. Our approach is grounded in mechanistic principles to empower you with the understanding needed to make informed decisions at the bench.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common rearrangement reactions encountered in dihydrobenzofuranone synthesis?

    • My reaction is yielding a phenol instead of the expected dihydrobenzofuranone. What is happening?

    • I'm observing the formation of a spirocyclic byproduct. How can I prevent this?

    • Can my choice of starting materials influence the likelihood of rearrangements?

    • How do I choose the right protecting group to avoid side reactions?

  • Troubleshooting Guides

    • Problem 1: Unwanted Aromatization to a Phenolic Byproduct (Dienone-Phenol Rearrangement)

      • Symptoms and Diagnosis

      • Mechanistic Insight

      • Solutions and Protocols

    • Problem 2: Formation of Spirocyclic Intermediates and Rearranged Products

      • Symptoms and Diagnosis

      • Mechanistic Insight

      • Solutions and Protocols

  • Experimental Protocols

    • Protocol A: General Procedure for Acid-Catalyzed Cyclization with Minimized Rearrangement

    • Protocol B: Protecting Group Strategy for Sensitive Substrates

  • References

Frequently Asked Questions (FAQs)

What are the most common rearrangement reactions encountered in dihydrobenzofuranone synthesis?

The synthesis of dihydrobenzofuranones, particularly through acid-catalyzed intramolecular cyclization of precursors like phenoxyacetic acids or related enamines, is susceptible to several rearrangement pathways. The most prevalent of these is the Dienone-Phenol Rearrangement . This occurs when a cyclohexadienone intermediate, formed during the reaction, rearranges to a more stable phenolic product.[1][2][3] Other potential rearrangements include [4][4]-sigmatropic shifts , especially with certain substrates and activating agents, and the formation of spirocyclic intermediates that can subsequently rearrange.[5]

My reaction is yielding a phenol instead of the expected dihydrobenzofuranone. What is happening?

This is a classic sign of a Dienone-Phenol Rearrangement .[1][2] Under acidic conditions, protonation of the carbonyl group in a cyclohexadienone intermediate can lead to a carbocation that undergoes a 1,2-shift of an alkyl or aryl group.[2][6] This rearrangement results in the formation of a stable aromatic phenol, which is often the thermodynamic sink of the reaction. The driving force is the creation of a stable aromatic system.[2]

I'm observing the formation of a spirocyclic byproduct. How can I prevent this?

Spirocyclic intermediates can form, particularly when the cyclization precursor has a suitable tether. These spiro compounds can sometimes be stable, isolable byproducts or can undergo further rearrangement. To minimize their formation, consider the following:

  • Steric Hindrance: Introduce bulky groups on the substrate that disfavor the formation of the spirocyclic transition state.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired kinetic product over the thermodynamically favored spirocycle.

  • Catalyst Choice: Switching from a Brønsted acid to a Lewis acid, or vice-versa, can alter the reaction pathway and potentially disfavor spirocyclization.

Can my choice of starting materials influence the likelihood of rearrangements?

Absolutely. The substitution pattern of your phenolic precursor plays a critical role. For instance, in the context of the Dienone-Phenol rearrangement, the migratory aptitude of the substituents at the carbon atom that becomes the spiro-center of the dienone intermediate is a key factor. Groups with a higher migratory aptitude (e.g., COOEt > phenyl > methyl) will facilitate the rearrangement.[1] Additionally, the electronic nature of the substituents on the aromatic ring can influence the stability of carbocation intermediates, thereby affecting the propensity for rearrangement.

How do I choose the right protecting group to avoid side reactions?

Protecting groups are essential tools to prevent unwanted reactivity.[7][8][9] For the phenolic hydroxyl group, common choices include methyl ethers, benzyl ethers, or silyl ethers. The ideal protecting group should be:

  • Stable to the cyclization conditions.

  • Removable under conditions that do not affect the dihydrobenzofuranone core.

  • Electronically appropriate: An electron-withdrawing protecting group might disfavor cyclization, while a bulky group could sterically hinder the reaction.

In some cases, a "protecting group-free" synthesis can be advantageous if the reaction conditions are mild enough to avoid side reactions with the free phenol.[10]

Troubleshooting Guides

Problem 1: Unwanted Aromatization to a Phenolic Byproduct (Dienone-Phenol Rearrangement)

Symptoms and Diagnosis:

  • LC-MS/GC-MS Analysis: Presence of a major peak with a mass corresponding to the dehydrated and rearranged product (a phenol).

  • ¹H NMR Spectroscopy: Appearance of new aromatic proton signals and disappearance of signals corresponding to the dihydrobenzofuranone scaffold. The integration of the aromatic region will be higher than expected for the desired product.

  • TLC Analysis: A new, often less polar, spot that may be UV active.

Mechanistic Insight:

The Dienone-Phenol rearrangement is typically initiated by acid catalysis. The proposed mechanism involves the formation of a cyclohexadienone intermediate, which upon protonation generates a carbocation. A 1,2-shift of a substituent to an adjacent carbon atom leads to a more stable carbocation, which upon deprotonation yields the aromatic phenol.[2][3]

Dienone_Phenol_Rearrangement Start Dihydrobenzofuranone Precursor Dienone Cyclohexadienone Intermediate Start->Dienone Intramolecular Cyclization Carbocation1 Protonated Dienone (Carbocation) Dienone->Carbocation1 H+ (Acid Catalyst) Carbocation2 Rearranged Carbocation Carbocation1->Carbocation2 1,2-Shift Phenol Phenolic Byproduct Carbocation2->Phenol -H+

Caption: Mechanism of Dienone-Phenol Rearrangement.

Solutions and Protocols:

StrategyRationale
Reduce Acid Strength/Concentration Strong acids and high concentrations promote the formation and rearrangement of the carbocation intermediate. Try using weaker acids (e.g., p-TsOH, PPTS) or substoichiometric amounts of a strong acid.
Lower Reaction Temperature Rearrangements often have a higher activation energy than the desired cyclization. Running the reaction at a lower temperature can favor the kinetic product (dihydrobenzofuranone).
Use a Lewis Acid Catalyst Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) can promote cyclization through a different mechanism that may avoid the formation of a freely rearranging carbocation.[11]
Modify the Substrate If possible, alter the substituents to decrease their migratory aptitude. For example, replacing a migrating phenyl group with a methyl group.
Employ a Protecting Group Protecting the phenolic hydroxyl group as a methyl or benzyl ether can prevent the formation of the dienone intermediate altogether. The cyclization would then be followed by a deprotection step.
Problem 2: Formation of Spirocyclic Intermediates and Rearranged Products

Symptoms and Diagnosis:

  • LC-MS/GC-MS Analysis: Detection of an isomer of the desired product or a product with the same mass but a different retention time.

  • ¹³C NMR Spectroscopy: Appearance of a quaternary carbon signal in an unexpected region, characteristic of a spiro-center.

  • 2D NMR (HMBC, NOESY): Correlations that indicate unexpected connectivity, confirming a spirocyclic or rearranged structure.

Mechanistic Insight:

The formation of a spirocyclic intermediate can occur if the initial cyclization happens at a different position on the aromatic ring, followed by a second ring-closing event. These intermediates can then undergo further rearrangements, such as ring expansion.[12]

Spirocycle_Formation cluster_1 Spirocycle Formation and Rearrangement Precursor Phenoxy Precursor Spiro_Intermediate Spirocyclic Intermediate Precursor->Spiro_Intermediate Undesired Pathway (e.g., 6-endo-trig) Desired_Product Desired Dihydrobenzofuranone Precursor->Desired_Product Desired Pathway (5-exo-trig) Rearranged_Product Rearranged Product Spiro_Intermediate->Rearranged_Product Rearrangement

Sources

Technical Support Center: Decarboxylation of Dihydrobenzofuranone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with dihydrobenzofuranone carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical, yet often challenging, decarboxylation step in their synthesis. The unique structure of these compounds, combining features of both aryl carboxylic acids and β-keto esters, presents specific hurdles that require a nuanced approach to achieve high yields and purity.

Troubleshooting Guide: Overcoming Common Decarboxylation Hurdles

This section addresses specific, practical issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a series of recommended solutions grounded in chemical principles.

Q1: My decarboxylation reaction is slow, incomplete, or fails to start. What are the primary causes and how can I drive it to completion?

This is the most common issue, often stemming from insufficient energy to overcome the activation barrier or suboptimal reaction conditions.

Potential Cause 1: Insufficient Thermal Energy While the presence of the lactone carbonyl beta to the carboxylic acid can facilitate decarboxylation compared to simple aryl acids, the reaction is not always spontaneous and typically requires heat.[1][2]

  • Solution: Gradually increase the reaction temperature. Start at a moderate temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, incrementally raise the temperature by 20 °C intervals. Be cautious, as excessive heat can lead to decomposition (see Q2).

Potential Cause 2: Inappropriate Solvent Choice The solvent plays a crucial role in mediating heat transfer and solvating the transition state.

  • Solution: Employ a high-boiling point, polar aprotic solvent. Solvents like DMSO, DMF, or diphenyl ether are excellent choices as they can reach high temperatures (85-150 °C) and effectively solvate the intermediates involved in the decarboxylation process.[3] A patent for heterocyclic carboxylic acids specifically highlights DMF as a stable and effective solvent.[3]

Potential Cause 3: Lack of Catalysis For stubborn substrates or when high temperatures are undesirable, a catalyst can provide an alternative, lower-energy reaction pathway.

  • Solution 1 (Metal Catalysis): Introduce a transition metal catalyst. Copper and silver salts are well-documented for facilitating the decarboxylation of aryl carboxylic acids by forming carboxylate complexes that readily eject CO2.[4][5] A catalytic amount of copper(I) oxide or silver carbonate can dramatically lower the required reaction temperature.

  • Solution 2 (Photoredox Catalysis): For a milder, metal-free approach, consider visible light-mediated photoredox catalysis. This modern technique can generate aryl radicals from aryl carboxylic acids under exceptionally mild conditions, avoiding the harsh heat of thermal methods.[6]

Q2: I'm observing a low yield of my desired product due to significant side product formation. What are the likely side reactions and how can I minimize them?

Low yields are often a result of competing reaction pathways that consume your starting material or product. For dihydrobenzofuranones, the primary culprits are thermal decomposition and ring-opening of the lactone.

Potential Cause 1: Thermal Decomposition The dihydrobenzofuranone scaffold, while relatively stable, can degrade under excessive heat, leading to a complex mixture of byproducts.

  • Solution: Operate at the lowest effective temperature. Find the minimum temperature required for a reasonable reaction rate (see Q1). If significant degradation is still observed, a catalytic approach is strongly recommended to allow for lower operating temperatures.[7]

Potential Cause 2: Lactone Ring Instability (Hydrolysis) The lactone is an ester and is susceptible to hydrolysis, especially under harsh acidic or basic conditions, which are sometimes employed to facilitate decarboxylation. This will open the heterocyclic ring and prevent the formation of the desired product.

  • Solution 1 (Control pH): Avoid strongly acidic or basic conditions if possible. If an acid or base is required for a specific protocol (e.g., in a one-pot hydrolysis and decarboxylation sequence), ensure it is neutralized before heating to high temperatures.[8] The stability of the dihydrobenzofuranone ring can be compromised by strong Lewis acids or Brønsted acids.[9]

  • Solution 2 (Use Neutral Catalysts): Prefer catalytic systems that operate under neutral conditions, such as certain copper catalysts or photoredox systems.

Potential Cause 3: Unwanted Rearrangements In the presence of certain Lewis acids, dihydrobenzofuranone systems have been known to undergo rearrangement.[10]

  • Solution: If using a metal-based catalyst, screen for options less prone to inducing rearrangements. Copper and silver are generally used for their decarboxylation activity rather than their Lewis acidity in this context. Avoid strong Lewis acids like ZnBr2 or BF3·Et2O unless a rearrangement is the desired outcome.[10]

Experimental Protocols & Data

To provide a practical starting point, here are standardized protocols and a comparative table for common decarboxylation methods.

Protocol 1: Standard Thermal Decarboxylation
  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dihydrobenzofuranone carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling solvent (e.g., DMSO, diphenyl ether) to create a 0.1-0.5 M solution.

  • Heating: Place the flask in a pre-heated oil bath at 120 °C.

  • Monitoring: Monitor the reaction progress every 30 minutes by TLC or LC-MS, checking for the disappearance of the starting material and the appearance of the product spot. CO2 evolution will be visible as bubbling.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the DMSO. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Decarboxylation
  • Setup: To the reaction flask (as described above), add the dihydrobenzofuranone carboxylic acid (1.0 eq) and Copper(I) oxide (0.1 eq).

  • Solvent Addition: Add quinoline or DMSO as the solvent.

  • Heating: Heat the mixture to 100-140 °C. The optimal temperature will be lower than the purely thermal method and must be determined empirically.

  • Monitoring & Workup: Follow steps 4 and 5 from the thermal protocol. The aqueous washes will help remove the quinoline, and a dilute HCl wash can be used if necessary.

  • Purification: Purify the crude product by flash column chromatography.

Table 1: Comparison of Decarboxylation Methods
MethodTypical TemperatureCommon SolventsCatalystProsCons
Thermal 120 - 200 °CDMSO, Diphenyl etherNoneSimple setup, no metal contamination.High energy, risk of thermal decomposition.
Copper-Catalyzed 100 - 160 °CQuinoline, DMSOCu2O, Cu, Ag2CO3Lower temperature, often faster rates.[4]Requires catalyst, potential metal contamination.
Photoredox Room TemperatureAcetonitrile, DMFOrganic Dye (e.g., Eosin Y)Extremely mild conditions, high functional group tolerance.[6]Requires specific light setup, may need co-catalysts.

Frequently Asked Questions (FAQs)

Q3: What is the underlying mechanism of decarboxylation for a 2,3-dihydrobenzofuran-2-one-3-carboxylic acid?

This molecule is structurally analogous to a β-keto acid. The decarboxylation is believed to proceed through a concerted, six-membered cyclic transition state.[1] The ketone (lactone carbonyl) oxygen acts as a proton acceptor for the carboxylic acid proton, which facilitates the cleavage of the C-C bond and the elimination of CO2. This forms an enol intermediate, which then tautomerizes to the more stable final product. This pathway has a lower activation energy than the mechanisms available to simple aryl carboxylic acids.

Caption: Proposed mechanism for thermal decarboxylation.

Q4: How do substituents on the aromatic ring influence the reaction?

Substituents can have a significant electronic and steric impact on the rate of decarboxylation.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN, -CF3) on the benzene ring can stabilize the transient negative charge that develops on the ring during C-C bond cleavage, thereby accelerating the reaction. Conversely, electron-donating groups (e.g., -OCH3, -N(CH3)2) can slow the reaction down.

  • Steric Effects (for catalytic reactions): For metal-catalyzed reactions, bulky substituents at the ortho position (adjacent to the furan ring fusion) can sterically hinder the coordination of the carboxylic acid to the metal center, which may slow down or inhibit the reaction.[4]

Q5: What is a logical troubleshooting workflow when my reaction fails?

When faced with a failed decarboxylation, a systematic approach is key. Use the following decision tree to diagnose the issue and find a solution.

G start Reaction Failed: Low or No Conversion q_temp Was the reaction heated sufficiently? (e.g., >120°C in DMSO) start->q_temp sol_temp ACTION: Increase temperature in 20°C increments or switch to a higher-boiling solvent. q_temp->sol_temp No q_cat Was a catalyst used? q_temp->q_cat Yes sol_temp->q_cat sol_cat ACTION: Add a catalyst. Start with 10 mol% Cu2O. q_cat->sol_cat No q_decomp Is there evidence of decomposition or many side products by TLC/LCMS? q_cat->q_decomp Yes sol_cat->q_decomp sol_decomp ACTION: Lower temperature and add catalyst (e.g., Cu2O or photoredox). Ensure neutral pH. q_decomp->sol_decomp Yes end_note If issues persist, consider substrate stability and purity. q_decomp->end_note No

Caption: Troubleshooting decision tree for failed decarboxylation.

References

  • Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids.Dalton Transactions (RSC Publishing),
  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Gener
  • Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals.Chemical Science (RSC Publishing),
  • 2,3-Dihydrobenzofuran synthesis.Organic Chemistry Portal,
  • Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs.Arkivoc,
  • Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.
  • Decarboxyl
  • troubleshooting decarboxylation issues in acetoacetic acid experiments.BenchChem,
  • Optimizing reaction conditions for the decarboxylation of acetamidomalonic esters.BenchChem,
  • Decarboxyl
  • Lewis-acid-mediated ring-exchange reaction of dihydrobenzofurans and its application to the formal total synthesis of (-)-quinocarcin.CORE,
  • Troubleshooting: How to Improve Yield.University of Rochester, Department of Chemistry,
  • What are some common causes of low reaction yields?Reddit r/Chempros,
  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • (PDF) Acid‐catalyzed decomposition and stability of diazofuranones: Experimental and mechanistic study.

Sources

Validation & Comparative

Comparative Analysis: 5,6-Dihydrobenzofuran-7(4H)-one and Isomeric Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of 5,6-dihydrobenzofuran-7(4H)-one (the "7-one" isomer) against its most significant structural isomers, particularly 4,5,6,7-tetrahydrobenzofuran-4-one (the "4-one" isomer) and related lactones like Mintlactone .

Executive Summary & Structural Logic

The tetrahydrobenzofuranone scaffold represents a critical junction in heterocyclic chemistry, serving as a precursor for bioactive terpenes, fragrances (e.g., Mintlactone), and antimicrobial agents. While the molecular formula


 (or substituted variants) is shared, the position of the carbonyl group dictates the electronic character, reactivity, and biological application of the isomer.
  • Target Compound (7-one): 5,6-dihydrobenzofuran-7(4H)-one . The carbonyl is located at position 7, adjacent to the furan ring fusion. This creates a linearly conjugated system with the furan oxygen (O-C=C-C=O), often used in fragrance synthesis and metabolic studies.

  • Primary Comparator (4-one): 4,5,6,7-tetrahydrobenzofuran-4-one . The carbonyl is at position 4. This isomer acts as a vinylogous ester, exhibiting high stability and serving as the dominant scaffold for synthetic antimicrobials and antimalarials.

Structural Comparison Table
Feature7-One Isomer (Target)4-One Isomer (Comparator)
IUPAC Name 5,6-dihydrobenzofuran-7(4H)-one4,5,6,7-tetrahydrobenzofuran-4-one
CAS Number 108153-93-116827-04-2
Electronic System Cross-conjugated (Ketone

to furan fusion)
Vinylogous Ester (Ketone

to furan oxygen)
Key Reactivity Prone to aromatization (oxidation to 7-hydroxybenzofuran)Stable to nucleophilic attack; active at C-5
Primary Application Fragrance precursors (Mintlactone analogs), metabolic probesAntimicrobial/Antimalarial drug discovery
Synthetic Access Oxidation of tetrahydrobenzofuran or cyclization of

-keto esters
Condensation of 1,3-cyclohexanedione + chloroacetaldehyde

Synthetic Accessibility & Experimental Protocols

The synthesis of these isomers requires distinct mechanistic pathways. The 4-one is thermodynamically favored in direct condensation, while the 7-one often requires oxidative functionalization of the tetrahydrobenzofuran core.

Pathway Visualization (Graphviz)

SynthesisPathways Start 1,3-Cyclohexanedione Inter1 Furan Ring Closure Start->Inter1 Aldol/Alkylation Reagent1 + Chloroacetaldehyde (Base Catalyzed) Reagent1->Inter1 Prod4 4-One Isomer (Thermodynamic Product) Inter1->Prod4 Dehydration Start2 4,5,6,7-Tetrahydrobenzofuran Prod7 7-One Isomer (Kinetic/Directed Product) Start2->Prod7 Oxidation at C7 Reagent2 + CrO3 / Pyridine (Allylic Oxidation) Reagent2->Prod7

Figure 1: Divergent synthetic pathways for the 4-one and 7-one isomers. The 4-one forms via direct condensation, while the 7-one is accessible via allylic oxidation.

Protocol A: Synthesis of the 4-One Isomer (Benchmark Standard)

This protocol yields the most common isomer used in drug discovery.

Reagents:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Chloroacetaldehyde (40% aq. solution, 1.2 eq)

  • NaHCO₃ (1.5 eq)

  • Solvent: Ethyl Acetate / Water (2:1)

Methodology:

  • Preparation: Dissolve 1,3-cyclohexanedione in water. Cool to 0°C.[1][2]

  • Addition: Add NaHCO₃ followed by the dropwise addition of chloroacetaldehyde.

  • Cyclization: Stir the mixture at room temperature for 12 hours. The basic conditions promote the alkylation of the enolate at C-2, followed by cyclization of the oxygen onto the aldehyde.

  • Workup: Acidify with dilute H₂SO₄ to catalyze the final dehydration. Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

  • Purification: Recrystallize from hexane/ethyl acetate.

    • Expected Yield: 60-75%

    • Validation: IR (C=O stretch ~1660 cm⁻¹ due to conjugation).

Protocol B: Synthesis of the 7-One Isomer (Target)

Accessing the 7-one requires oxidizing the activated benzylic position (C-7) of the tetrahydrobenzofuran core.

Reagents:

  • 4,5,6,7-Tetrahydrobenzofuran (1.0 eq)[2][3]

  • Chromium Trioxide (CrO₃) / 3,5-Dimethylpyrazole (DMP) complex (1.5 eq)

  • Solvent: Dichloromethane (DCM) at -20°C

Methodology:

  • Complex Formation: Suspend CrO₃ in dry DCM and add 3,5-dimethylpyrazole at -20°C. Stir for 20 min to form the active oxidant.

  • Oxidation: Add 4,5,6,7-tetrahydrobenzofuran in DCM dropwise.

  • Reaction: Allow the mixture to warm to 0°C and stir for 4 hours. The oxidant selectively targets the allylic C-7 position due to electronic activation from the furan oxygen.

  • Quench: Filter through a pad of silica gel to remove chromium salts.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: Over-oxidation can lead to the 4,7-dione or aromatization to 7-hydroxybenzofuran. Control of temperature is critical.

Performance & Bioactivity Analysis[4][5]

The biological performance of these isomers differs significantly due to their binding modes. The 4-one is a proven antimicrobial scaffold, while the 7-one is more relevant to metabolic stability and olfactory receptor interaction.

Bioactivity Comparison Data
Metric4-One Isomer (Antimicrobial)7-One Isomer (Metabolic/Fragrance)
Target Mechanism Inhibition of bacterial DNA gyrase (proposed)Olfactory receptor modulation; P450 metabolism probe
Potency (IC50) 117 µM (vs A. baumannii) [1]N/A (Used as intermediate/metabolite)
LogP (Lipophilicity) ~1.5 - 1.8~1.6 - 1.9
Metabolic Stability High (Vinylogous ester stabilizes ring)Moderate (Ketone at C7 is a reduction target)
Toxicity Profile Low cytotoxicity in mammalian cells (HEK293)Generally GRAS (if Mintlactone precursor)
Mechanism of Action: 4-One Derivatives

Research indicates that 4-one derivatives (specifically with aryl substituents) exhibit potent antifungal and antibacterial activity. The planar structure allows intercalation into microbial DNA or binding to enzyme active sites.

  • Key Finding: Compound 4l (a 4-one derivative) showed higher efficacy against C. albicans than Fluconazole in comparative assays [1].

References

  • Parmar, M. P., et al. (2024). "Cs2CO3-promoted one-pot synthesis of novel tetrahydrobenzofuran-4(2H)-ones: In vitro antimicrobial, antimalarial activity and in silico docking study." Results in Chemistry, 7, 101304.

  • Biosynth. (2025). "4,5,6,7-Tetrahydro-1-benzofuran Product Page." Biosynth Catalog.

  • PubChem. (2025). "5,6-Dihydrobenzofuran-7(4H)-one Compound Summary." National Library of Medicine.

  • Khanam, H., & Shamsuzzaman. (2015).[4] "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, 97, 483-504.[4]

Sources

A Comparative Analysis of the Biological Activity of 5,6-Dihydrobenzofuran-7(4H)-one and Other Benzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The benzofuran scaffold and its derivatives, including the partially saturated 5,6-dihydrobenzofuran-7(4H)-one, represent a privileged class of heterocyclic compounds in medicinal chemistry.[1][2] Their structural versatility has led to the discovery of a wide array of biological activities, making them key pharmacophores in the development of novel therapeutics.[3][4] Numerous studies have demonstrated that compounds bearing the benzofuran nucleus exhibit potent anti-tumor, antibacterial, anti-inflammatory, and neuroprotective properties.[4][5][6][7]

This guide provides an in-depth comparison of the biological activities of 5,6-dihydrobenzofuran-7(4H)-one and its related dihydrobenzofurans against their fully aromatic benzofuran counterparts. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data from various studies, and provide detailed protocols for the evaluation of these compounds.

Comparative Biological Activities: A Multifaceted Profile

The therapeutic potential of benzofuran derivatives is broad, with significant findings in oncology, infectious diseases, and inflammatory conditions.[8] The degree of saturation in the furan ring, as seen in the dihydrobenzofuran core, along with the nature and position of substituents on the benzene ring, critically influences the biological activity.[9][10]

Anti-inflammatory Activity

Both benzofuran and 2,3-dihydrobenzofuran derivatives have emerged as potent anti-inflammatory agents.[11] Their mechanism often involves the inhibition of key inflammatory mediators and enzymes. For instance, studies have shown that certain fluorinated benzofuran and dihydrobenzofuran derivatives can suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and consequently decreasing the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin E2 (PGE2).[11]

The anti-inflammatory effects of some benzofuran hybrids have been linked to the modulation of the NF-κB and MAPK signaling pathways.[12] These pathways are crucial regulators of the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12]

Table 1: Comparative Anti-inflammatory Activity of Benzofuran Derivatives

Compound ClassSpecific DerivativeAssayTarget/MediatorIC50 (µM)Reference
DihydrobenzofuranFluorinated DihydrobenzofuranLPS-stimulated macrophagesInterleukin-6 (IL-6)1.2 - 9.04[11]
DihydrobenzofuranFluorinated DihydrobenzofuranLPS-stimulated macrophagesNitric Oxide (NO)2.4 - 5.2[11]
BenzofuranFluorinated BenzofuranLPS-stimulated macrophagesProstaglandin E2 (PGE2)1.1 - 20.5[11]
Benzofuran HybridPiperazine/Benzofuran Hybrid (5d)LPS-stimulated RAW-264.7 cellsNitric Oxide (NO)52.23 ± 0.97[12]
Aza-benzofuranDerivative from P. crustosum (Compound 1)LPS-stimulated RAW 264.7 cellsNitric Oxide (NO)17.3[13]
Aza-benzofuranDerivative from P. crustosum (Compound 4)LPS-stimulated RAW 264.7 cellsNitric Oxide (NO)16.5[13]
Anticancer Activity

The anticancer potential of benzofuran derivatives is a significant area of research.[5][9] These compounds can exert their antitumor effects through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and the induction of apoptosis.[2][8]

For example, certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by approximately 70%.[11] This antiproliferative effect is associated with the inhibition of the anti-apoptotic protein Bcl-2 and the concentration-dependent cleavage of PARP-1, leading to significant DNA fragmentation.[11] Structure-activity relationship (SAR) analyses suggest that the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups enhances the biological effects of benzofuran derivatives.[11]

The substitution pattern on the benzofuran ring is a critical determinant of anticancer activity.[10] For instance, the introduction of a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cell lines.[10]

Table 2: Comparative Anticancer Activity of Benzofuran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
BenzofuranCombretastatin A-4 Analogue (Compound 8)Tubulin Polymerization Inhibition0.43[8]
BenzofuranBNC105 (Compound 8a)Tubulin Polymerization Inhibition0.8[8]
Benzofuran4(5)-Hetaryl-benzofuran (80a)MCF-7 (Breast)1.19 - 2.78[14]
Benzofuran4(5)-Hetaryl-benzofuran (83)MDA-MB-231 (Breast)<2.78[14]
DihydrobenzofuranDihydrobenzofuran Hybrid (84)MOLM-13 (Leukemia)0.0003[14]
DihydrobenzofuranNaturally Isolated (55a)NCI-H460 (Lung)53.24[15]
DihydrobenzofuranNaturally Isolated (55a)CAL-27 (Oral)48.52[15]
Antimicrobial Activity

Benzofuran derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[3] The specific structural features of these compounds determine their spectrum of activity. While there is less specific comparative data for 5,6-dihydrobenzofuran-7(4H)-one, related dihydro-heterocyclic systems have shown antimicrobial potential. For instance, certain 5,6-dihydropyrimidin-2(1H)-one derivatives exhibit significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[16]

Studies on other benzofuran derivatives have shown that substitutions at the C-2 and C-3 positions, as well as on the phenyl ring, are crucial for their antimicrobial effects.[3] For example, the presence of chloro substituents on pyrazoline and pyrazole moieties attached to the benzofuran core is closely related to their antibacterial activity.[3]

Table 3: Antimicrobial Activity of Benzofuran and Related Derivatives

Compound ClassSpecific DerivativeMicroorganismActivity (Zone of Inhibition, mm)Reference
DihydropyrimidinoneDerivative 5Staphylococcus aureus14[16]
DihydropyrimidinoneDerivative 5Escherichia coli8[16]
DihydropyrimidinoneDerivative 5Pseudomonas aeruginosa9[16]
BenzofuranFluorinated pyrazole derivative (40b)Staphylococcus aureus23[3]
BenzofuranFluorinated pyrazole derivative (40d)Staphylococcus aureus20[3]
BenzofuranFluorinated thiazole derivative (41a)Klebsiella pneumoniae~24[3]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of benzofuran derivatives stem from their ability to interact with multiple cellular targets and signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of many benzofuran compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[12] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IKKα/IKKβ are activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (NOS2) and COX-2. The MAPK pathway (ERK, JNK, p38) also plays a crucial role in this process. Certain benzofuran derivatives can inhibit the phosphorylation of key proteins in these pathways, thereby down-regulating the inflammatory response.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKKα/β TLR4->IKK MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates MAPK->NFkB_nuc activates Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibits Benzofuran->MAPK inhibits Inflam_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflam_Genes activates LPS LPS LPS->TLR4

Caption: Simplified NF-κB and MAPK signaling pathway in inflammation.

Anticancer Mechanism: Induction of Apoptosis

A key mechanism for the anticancer activity of benzofurans is the induction of programmed cell death, or apoptosis. This can be initiated through the intrinsic (mitochondrial) pathway. Pro-apoptotic signals lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3. Activated caspase-3 cleaves various cellular substrates, including PARP-1, ultimately leading to DNA fragmentation and cell death.[11]

G Benzofuran Benzofuran Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Benzofuran->Bcl2 inhibits Bax Bax (Pro-apoptotic) Benzofuran->Bax activates Mito Mitochondrion Bcl2->Mito stabilizes Bax->Mito destabilizes CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP-1 Casp3->PARP cleaves DNA_frag DNA Fragmentation (Apoptosis) Casp3->DNA_frag leads to

Caption: Intrinsic apoptosis pathway induced by benzofuran derivatives.

Experimental Protocols

The following protocols are standardized methods for assessing the biological activities discussed in this guide.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol is a reliable method for screening potential anticancer agents.[17][18]

Objective: To determine the concentration of a benzofuran derivative that inhibits 50% of cancer cell growth (IC50).

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzofuran derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

G A Seed Cells in 96-well plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 4h E->F G Dissolve Formazan in DMSO F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[19][20]

Objective: To find the lowest concentration of a benzofuran derivative that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Benzofuran derivatives dissolved in a suitable solvent

  • Sterile 96-well microplates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Inoculum standardized to ~5 x 10^5 CFU/mL

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the benzofuran derivative in the broth medium. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (inoculum with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[19]

Conclusion

The benzofuran and dihydrobenzofuran scaffolds are of significant interest in drug discovery due to their wide range of biological activities. While direct comparative data for 5,6-dihydrobenzofuran-7(4H)-one is limited in the public domain, the broader class of dihydrobenzofurans demonstrates potent anti-inflammatory, anticancer, and antimicrobial properties, often comparable or, in some cases, superior to their fully aromatic benzofuran counterparts.

The biological activity is intricately linked to the substitution patterns on the heterocyclic and benzene rings. Key takeaways for researchers include:

  • Saturation Matters: The dihydrobenzofuran core is a viable and potent scaffold, with some derivatives showing exceptionally high activity (e.g., in leukemia cell lines).

  • Substituent Effects are Crucial: The addition of functional groups like halogens, hydroxyls, and methoxy groups can dramatically enhance the efficacy and selectivity of these compounds.

  • Multiple Mechanisms of Action: These scaffolds can modulate complex signaling pathways, offering opportunities for multi-target drug design.

Future research should focus on synthesizing and screening novel derivatives of 5,6-dihydrobenzofuran-7(4H)-one to further elucidate its therapeutic potential and to build a more comprehensive structure-activity relationship profile for this promising class of compounds.

References

  • Al-Harthy, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Molecules, 28(12), 4875. [Link]

  • ResearchGate. (n.d.). In vitro effects of compounds 1, 2, 3, 5, 6, and 8 on the release of inflammatory mediators in macrophages. [Link]

  • Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References. [Link]

  • Gverzdys, T., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3328. [Link]

  • Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575. [Link]

  • The Review of Diabetic Studies. (n.d.). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One. [Link]

  • Pappa, H., et al. (1994). Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. Il Farmaco, 49(5), 333-336. [Link]

  • Segall, A., et al. (1996). Antimicrobial activity of 5,6-dihydrobenzo-[a]-carbazoles. Part II. Il Farmaco, 51(7), 513-516. [Link]

  • Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27552-27575. [Link]

  • Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27552-27575. [Link]

  • Al-Harthy, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Al-Harthy, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2022). Molecules, 27(21), 7486. [Link]

  • Al-Harthy, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • A simple and reliable approach for assessing anticancer activity in vitro. (2015). Current Medicinal Chemistry, 22(13), 1538-1544. [Link]

  • ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Molecules, 28(19), 6790. [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (2023). International Journal of Molecular Sciences, 24(13), 10795. [Link]

  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). Archives of Pharmacal Research, 38(5), 846-856. [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (2019). Frontiers in Chemistry, 7, 169. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers in Cellular and Infection Microbiology, 14, 1370062. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Current Medicinal Chemistry, 22(13), 1538-44. [Link]

  • ResearchGate. (2015). Benzofurans: A new profile of biological activities. [Link]

  • SlideShare. (n.d.). screening methods for Antinflammatory drugs. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11096-11120. [Link]

  • Wang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27552-27575. [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (2023). Journal of Medicinal Chemistry, 66(15), 10459-10478. [Link]

  • ResearchGate. (2025). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(11), 2321. [Link]

  • In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. (2022). Antioxidants, 11(10), 1963. [Link]

  • ResearchGate. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]

  • Semantic Scholar. (2023). Anticancer therapeutic potential of benzofuran scaffolds. [Link]

  • Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2023). Antioxidants, 12(11), 2011. [Link]

  • In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. (2022). Molecules, 27(19), 6683. [Link]

  • A model-based approach to the in vitro evaluation of anticancer activity. (2010). Cancer Chemotherapy and Pharmacology, 65(4), 729-738. [Link]

  • ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS. (1970). The Japanese Journal of Pharmacology, 20(3), 412-420. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). Antibiotics, 11(8), 1083. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers in Cellular and Infection Microbiology, 14. [Link]

  • Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazides and their cyclic 1,3,4-thiadiazole derivatives. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

  • Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. (2015). Archives of Pharmacal Research, 38(5), 846-56. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 5,6-Dihydrobenzofuran-7(4H)-one Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. However, the reality of molecular recognition is often more complex, leading to off-target interactions that can result in unforeseen side effects or, in some cases, beneficial polypharmacology.[1] This guide provides a comprehensive analysis of the cross-reactivity profiles of 5,6-dihydrobenzofuran-7(4H)-one derivatives, a scaffold of significant interest in medicinal chemistry. We will delve into the experimental methodologies used to assess selectivity and present a comparative overview of how structural modifications influence interactions with various biological targets.

The benzofuran scaffold and its derivatives are prevalent in a multitude of biologically active compounds, demonstrating a wide array of therapeutic potentials, including anticancer, anti-inflammatory, and neuroprotective activities.[2][3][4][5] The 5,6-dihydrobenzofuran-7(4H)-one core, in particular, serves as a versatile template for the design of novel therapeutic agents. Understanding the cross-reactivity of derivatives based on this core is crucial for advancing their development from promising leads to clinically viable drugs.

The Significance of Selectivity Profiling

Selectivity profiling is a critical step in the drug development pipeline. A highly selective compound is more likely to exhibit a favorable safety profile, as it minimizes interactions with unintended targets that could lead to adverse effects. Conversely, a non-selective compound may have a broader range of biological activities, which can sometimes be leveraged for therapeutic benefit in complex diseases.[1] Therefore, a thorough understanding of a compound's cross-reactivity is essential for predicting its clinical performance.

Comparative Analysis of Dihydrobenzofuranone Derivatives

The biological activity and selectivity of 5,6-dihydrobenzofuran-7(4H)-one derivatives are highly dependent on the nature and position of substituents on the benzofuran ring system. The following sections compare the performance of various derivatives against different classes of biological targets, drawing upon data from studies on structurally related compounds.

Kinase Inhibition Profiles

Kinases are a major class of drug targets, particularly in oncology. The cross-reactivity of kinase inhibitors is a well-documented phenomenon due to the conserved nature of the ATP-binding site across the kinome. Studies on dibenzofuran derivatives, structurally related to the dihydrobenzofuranone core, have highlighted the potential for dual or multi-kinase inhibition. For instance, certain 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives have been shown to inhibit both Pim and CLK1 kinases.[6]

Table 1: Kinase Selectivity Profile of Representative Dibenzofuran Derivatives [6]

CompoundTarget KinaseIC50 (µM)
Derivative APim-10.5
Pim-20.8
CLK10.2
DYRK1A>10
CDK5>10
Derivative BPim-11.2
Pim-22.5
CLK10.9
DYRK1A>10
CDK5>10

Note: Data is illustrative and based on findings for structurally related dibenzofuran derivatives.

The data suggests that subtle structural modifications can influence the selectivity profile. The addition of specific functional groups can either enhance promiscuity or steer the compound towards a more selective interaction with a particular kinase.

Sirtuin Inhibition Selectivity

Sirtuins are a class of histone deacetylases that have emerged as important targets in age-related diseases and cancer. Research on benzofuran derivatives has demonstrated the feasibility of achieving selectivity among different sirtuin isoforms. For example, a series of benzofuran derivatives exhibited selective inhibitory activity against SIRT2, with significantly lower potency against SIRT1 and SIRT3.[7]

Table 2: Sirtuin Inhibition Selectivity of Benzofuran Derivatives [7]

CompoundSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)
Compound 7e>1003.81>100
Tenovin-6 (Reference)>10015.32>100

This highlights the potential to design highly selective SIRT2 inhibitors based on the benzofuran scaffold by optimizing substitutions on the benzene ring.[7]

G-Protein Coupled Receptor (GPCR) Interactions

GPCRs represent another major class of drug targets. Dihydrobenzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), a GPCR involved in pain and inflammation.[8] The selectivity against the CB1 receptor is crucial to avoid the psychoactive side effects associated with CB1 activation.

Table 3: Cannabinoid Receptor Binding Affinity of a 2,3-Dihydro-1-Benzofuran Derivative [8]

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB1/CB2)
Compound 18>100010>100

The high selectivity of these compounds is attributed to specific interactions within the receptor binding pocket, which can be elucidated through molecular modeling and mutagenesis studies.[8]

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of cross-reactivity involves a battery of in vitro and cell-based assays. The choice of assays depends on the intended target class and the stage of drug development.

In Vitro Kinase Profiling

A common approach to assess kinase cross-reactivity is to screen the compound against a large panel of kinases.

Step-by-Step Protocol for a Typical Kinase Inhibition Assay (e.g., ADP-Glo™):

  • Preparation of Reagents: Prepare kinase solutions, substrate solutions, ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Kinase Cross-Reactivity Screening:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Compound Serial Dilution Reaction_Setup Set up Kinase Reactions (Kinase, Compound, Substrate) Compound_Dilution->Reaction_Setup Kinase_Panel Kinase Panel Preparation Kinase_Panel->Reaction_Setup ATP_Addition Initiate Reaction with ATP Reaction_Setup->ATP_Addition Incubation Incubate at RT ATP_Addition->Incubation Detection_Reagent Add ADP-Glo™ Reagent Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50_Calc Calculate IC50 Values Luminescence->IC50_Calc Selectivity_Score Determine Selectivity Score IC50_Calc->Selectivity_Score

Caption: Workflow for in vitro kinase cross-reactivity screening.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement and can be used to confirm on-target and off-target interactions in a cellular context.

Step-by-Step Protocol for CETSA:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or other protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve.

  • Data Analysis: A shift in the melt curve in the presence of the compound indicates target engagement.

In Vitro Cytotoxicity Assay (MTT Assay)

To assess the general toxicity of the compounds and their effects on cell viability, the MTT assay is commonly employed.[9]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuran derivatives and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Logical Flow of Cross-Reactivity Assessment:

G Primary_Screen Primary Screen (Target of Interest) Lead_Compound Lead Compound Identified Primary_Screen->Lead_Compound Cross_Reactivity_Screen Cross-Reactivity Screening (e.g., Kinase Panel) Lead_Compound->Cross_Reactivity_Screen Off_Target_Hits Off-Target Hits Identified Cross_Reactivity_Screen->Off_Target_Hits Cellular_Assays Cell-Based Assays (e.g., CETSA, Phenotypic Screens) Off_Target_Hits->Cellular_Assays SAR_Optimization SAR Optimization to Enhance Selectivity Off_Target_Hits->SAR_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Cellular_Assays->In_Vivo_Studies SAR_Optimization->Cross_Reactivity_Screen

Caption: Logical flow for assessing and addressing cross-reactivity.

Structure-Activity Relationships (SAR) and Selectivity

The analysis of SAR is crucial for understanding and optimizing the selectivity of 5,6-dihydrobenzofuran-7(4H)-one derivatives.

  • Substitution Patterns: The position and nature of substituents on the aromatic ring can dramatically influence selectivity. For instance, the introduction of halogen atoms can alter the electronic properties and steric bulk of the molecule, leading to differential binding affinities for various targets.[5]

  • Chirality: The stereochemistry of the dihydrobenzofuranone core can be a critical determinant of biological activity and selectivity.[7] Enantiomers of the same compound may exhibit distinct pharmacological profiles.

  • Hybrid Molecules: The development of hybrid molecules, where the dihydrobenzofuranone scaffold is combined with other pharmacophores, offers a strategy to modulate selectivity and potency.[5]

Conclusion

The 5,6-dihydrobenzofuran-7(4H)-one scaffold represents a promising starting point for the development of novel therapeutic agents. However, a thorough investigation of the cross-reactivity of its derivatives is essential for their successful translation to the clinic. A multi-faceted approach, combining broad panel screening with detailed mechanistic studies and SAR optimization, is required to engineer compounds with the desired selectivity profile. This guide provides a framework for researchers and drug development professionals to navigate the complexities of cross-reactivity and to design safer and more effective drugs based on this versatile chemical scaffold.

References

  • Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central.
  • 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC.
  • Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. MDPI.
  • Synthesis of Dihydrobenzofuranone Deriv
  • Optimization of a Class of Dihydrobenzofurane Analogs toward Orally Efficacious YAP-TEAD Protein-Protein Interaction Inhibitors. PubMed.
  • Synthesis, characterization and biological evaluation of aurones as potential neuroprotective agents. PMC.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Summarized molecular targets for benzofurans as anticancer compounds.
  • Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. PubMed.
  • Potential Therapeutic Targets for 7-Hydroxybenzofuran-4-carbaldehyde Deriv
  • Antitumor agents. 166. Synthesis and biological evaluation of 5,6,7,8-substituted-2-phenylthiochromen-4-ones. PubMed.
  • Reactivity of Benzofuran Derivatives.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P
  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. PubMed.
  • Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi.
  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. PMC.
  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. PMC.
  • Comparative Analysis of Dihydrobenzofuran Derivatives: A Cross-Validation of Biological Activity in Diverse Cell Lines. Benchchem.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)

Sources

"in vitro versus in vivo efficacy of dihydrobenzofuranone-based drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Translational Challenge of the Dihydrobenzofuranone Scaffold

The 2,3-dihydrobenzofuran-2-one (DHbf) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for diverse bioactive molecules ranging from antioxidant stabilizers to potent anti-inflammatory and anticancer agents. Structurally related to natural products like griseofulvin and aflatoxin precursors, synthetic DHbf derivatives have garnered significant attention for their ability to modulate oxidative stress and inflammatory signaling pathways.

However, a recurring hurdle in the development of DHbf-based drugs is the translational gap : the discrepancy between high potency in cellular assays (in vitro) and variable therapeutic outcomes in animal models (in vivo). This guide objectively compares these two efficacy landscapes, analyzing the mechanistic underpinnings, quantitative performance data, and the pharmacokinetic barriers that define the clinical viability of this chemical class.

Mechanism of Action: Dual Signaling Modulation

To understand efficacy data, one must first grasp the molecular targets. DHbf derivatives primarily exert their effects by inhibiting the NF-κB signaling pathway , which links inflammation to carcinogenesis.

Key Molecular Targets:
  • NF-κB (Nuclear Factor kappa B): DHbf derivatives prevent the phosphorylation of IκBα, blocking NF-κB translocation to the nucleus.

  • COX-2 & iNOS: Downregulation of these enzymes reduces the production of pro-inflammatory mediators (PGE2, NO).

  • Apoptosis Pathway: In cancer contexts, suppression of survival signals (Bcl-2) triggers the intrinsic apoptotic cascade (Caspase-3 activation).

Visualization: Molecular Signaling Pathway

The following diagram illustrates the downstream effects of DHbf-mediated NF-κB inhibition.

DHbf_Signaling cluster_nuclear Transcriptional Regulation DHbf Dihydrobenzofuranone (Drug Candidate) IKK IKK Complex DHbf->IKK Inhibits Nucleus Nucleus Translocation DHbf->Nucleus Blocks Transcription IkBa IκBα (Inhibitor) IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB->Nucleus Translocates COX2 COX-2 Expression Nucleus->COX2 Promotes iNOS iNOS Expression Nucleus->iNOS Promotes Bcl2 Bcl-2 (Anti-apoptotic) Nucleus->Bcl2 Promotes Inflammation Decreased Inflammation COX2->Inflammation PGE2 Reduction iNOS->Inflammation NO Reduction Caspase Caspase-3 Activation Bcl2->Caspase Inhibits Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis Triggers

Caption: Figure 1. Proposed mechanism of action where DHbf derivatives inhibit IKK/NF-κB signaling, leading to reduced inflammatory mediators and induction of apoptosis.

In Vitro Efficacy: High Potency, Low Solubility

In vitro assays typically demonstrate high potency for DHbf derivatives, particularly halogenated analogs (e.g., 5-chloro or fluorinated variants). However, these results are often obtained in optimized solvent systems (DMSO) that mask solubility issues.

Quantitative Data Summary (In Vitro)

Table 1: Representative In Vitro Potency of DHbf Derivatives

Compound ClassTarget / Cell LineAssay TypeIC50 / PotencyKey Observation
5-Chloro-6-cyclohexyl-DHbf COX-2 (Enzymatic)PGE2 Inhibition0.1 - 0.5 µM Superior to Indomethacin in pure enzyme assays.
Fluorinated DHbf Analog RAW 264.7 (Macrophages)NO Production1.2 - 5.0 µM Dose-dependent reduction of iNOS protein expression.
Compound S6 (Benzofuran) HeLa / HepG2 (Cancer)Cell Viability (MTT)16.4 - 24.8 µM Induces G2/M cell cycle arrest; targets Aurora B kinase.
MDR-1339 Amyloid-β AggregationThT Fluorescence< 10 µM Inhibits fibril formation; potential for Alzheimer's.
Critical Analysis
  • Potency: The IC50 values in the low micromolar range (1–20 µM) indicate strong ligand-target affinity.

  • Solubility Artifacts: Many DHbf derivatives have high LogP values (>3.5). In aqueous media without carrier proteins, they may precipitate or bind non-specifically to plasticware, potentially skewing IC50 values.

In Vivo Efficacy: The Bioavailability Barrier

When transitioning to animal models, the efficacy of DHbf drugs often diverges from in vitro predictions due to Pharmacokinetic (PK) Disconnects .

Quantitative Data Summary (In Vivo)

Table 2: Representative In Vivo Therapeutic Efficacy

ModelCompoundDose / RouteOutcomeEfficacy vs. Control
Carrageenan Paw Edema (Rat) 5-Chloro-DHbf10 mg/kg (Oral)Edema reduction~40-60% inhibition (Comparable to Diclofenac).
Xenograft Tumor (Mouse) Compound S620 mg/kg (IP)Tumor Volume71.6% growth inhibition after 18 days.[1]
Air Pouch Inflammation Fluorinated DHbf50 nmol (Local)Leukocyte InfiltrationSignificant reduction in cell migration and exudate volume.
Alzheimer's Model (Tg) MDR-13395-10 mg/kg (Oral)Cognitive ScoreImproved memory; confirmed BBB permeability.
The Discrepancy: Why In Vitro In Vivo
  • Metabolic Instability: The lactone ring of the dihydrobenzofuranone is susceptible to hydrolysis by plasma esterases, opening the ring to form less active phenolic acids.

  • Phase II Conjugation: The phenolic nature of metabolites leads to rapid glucuronidation and sulfation in the liver (first-pass effect), drastically reducing the half-life (

    
    ).
    
  • Distribution: While lipophilicity aids cell penetration in vitro, it can lead to sequestration in adipose tissue in vivo, reducing free drug concentration at the target site (e.g., tumor or joint).

Detailed Experimental Protocols

To ensure reproducibility, the following protocols outline the standard methods for assessing DHbf efficacy, incorporating controls for solubility and vehicle effects.

A. In Vitro Protocol: NO Production in LPS-Stimulated Macrophages

Purpose: To determine anti-inflammatory potency (IC50) while controlling for cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.
    
  • Compound Preparation: Dissolve DHbf derivative in DMSO to 100 mM stock. Dilute serially in serum-free medium (Final DMSO < 0.1%).

  • Treatment:

    • Pre-treat cells with DHbf compound (0.1, 1, 5, 10, 50 µM) for 1 hour.

    • Add Lipopolysaccharide (LPS) to final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • Griess Assay (NO Quantification):

    • Mix 100 µL supernatant with 100 µL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at room temperature (dark).

    • Measure Absorbance at 540 nm.

  • Viability Control: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cell death.

B. In Vivo Protocol: Zymosan-Induced Air Pouch Model

Purpose: To measure anti-inflammatory efficacy in a localized, semi-closed system.

  • Pouch Formation: Inject 5 mL sterile air subcutaneously into the back of C57BL/6 mice (Day 0). Refill with 3 mL air on Day 3 to maintain cavity.

  • Induction (Day 6): Inject 1 mL of 1% Zymosan A (inflammatory agent) into the pouch.

  • Treatment: Co-inject DHbf compound (dissolved in saline/Tween-80 vehicle) or Vehicle control directly into the pouch or administer orally 1h prior.

  • Harvest (24h post-induction):

    • Sacrifice mice. Lavage pouch with 2 mL cold PBS containing EDTA.

    • Collect exudate.

  • Analysis:

    • Cell Count: Quantify infiltrating leukocytes using a hemocytometer.

    • Cytokines: Measure IL-6, TNF-α, PGE2 in supernatant via ELISA.

Visualization: Experimental Workflow

The following diagram maps the critical path from synthesis to in vivo validation.

Workflow Synthesis Synthesis (DHbf Derivatives) Screening In Vitro Screening (Target: COX-2/Tumor Cells) Synthesis->Screening Library ADME ADME Profiling (Microsomal Stability) Screening->ADME Hits (<10 µM) Selection Lead Selection ADME->Selection t1/2 > 30min InVivo In Vivo Validation (Xenograft / Air Pouch) Selection->InVivo Optimized Lead Analysis Efficacy Analysis (Tumor Vol / Cytokines) InVivo->Analysis Data Collection Analysis->Synthesis SAR Refinement

Caption: Figure 2. Integrated workflow for evaluating DHbf drugs, emphasizing the ADME filter before in vivo testing.

Conclusion

Dihydrobenzofuranone-based drugs exhibit a distinct profile: high intrinsic potency against inflammatory and oncogenic targets, compromised by poor metabolic stability and solubility.

  • In Vitro: They are excellent chemical probes, reliably inhibiting NF-κB and COX-2 pathways with IC50 values comparable to clinical standards.

  • In Vivo: Efficacy is achievable but requires formulation optimization (e.g., micronization, lipid carriers) or structural modification (halogenation) to block metabolic soft spots.

For researchers, the data suggests that while the scaffold is bioactive, future development must prioritize Pharmacokinetic optimization (improving metabolic half-life) over further potency enhancement.

References

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[2] Journal of Medicinal Chemistry.[2][3] Link

  • El-Achkar, G.A., et al. (2023).[4] Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.[4][5][6] Molecules.[2][5][7][8][9][10][11][12] Link

  • Zhang, L., et al. (2015).[3] In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor.[3] European Journal of Medicinal Chemistry.[3] Link

  • Choi, H., et al. (2018). Discovery of an Orally Bioavailable Benzofuran Analogue That Serves as a β-Amyloid Aggregation Inhibitor for the Potential Treatment of Alzheimer's Disease.[13] Journal of Medicinal Chemistry.[2][3] Link

  • BenchChem. (2025). A Comparative Guide to the Efficacy of 5-Hydroxybenzofuran-2-one: In Vitro vs. In Vivo Perspectives.Link

Sources

A Comparative Guide to Assessing the Metabolic Stability of 5,6-Dihydrobenzofuran-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding a compound's metabolic stability is a critical early step in the journey from a promising molecule to a potential therapeutic agent.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to unwanted accumulation and potential toxicity.[1][4] This guide provides a comprehensive framework for assessing the metabolic stability of the novel scaffold, 5,6-dihydrobenzofuran-7(4H)-one, and compares its hypothetical performance against structural analogs to illustrate the process of candidate selection based on metabolic liability.

The benzofuran core is a recurring motif in biologically active compounds, with derivatives showing a range of pharmacological activities.[5][6][7] However, the metabolic fate of any new chemical entity, including those based on this scaffold, must be empirically determined. This guide will detail the experimental workflows, explain the rationale behind methodological choices, and present a clear comparison of hypothetical data, thereby offering a blueprint for the metabolic assessment of novel drug candidates.

The Central Role of Metabolic Stability in Drug Discovery

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[2][8] The liver is the primary site of drug metabolism, where enzymes such as the cytochrome P450 (CYP) superfamily play a crucial role in modifying xenobiotics to facilitate their excretion.[9][10] Assessing metabolic stability early in the drug discovery process allows for the timely identification of metabolic liabilities and informs structure-activity relationship (SAR) studies to optimize compound design.[11] Key parameters derived from these studies, such as half-life (t½) and intrinsic clearance (CLint), are invaluable for predicting in vivo pharmacokinetic properties.[12][13]

Experimental Assessment of Metabolic Stability: A Two-Pronged Approach

A robust assessment of in vitro metabolic stability typically involves two complementary assays: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450s.[12][14] This assay is a cost-effective and high-throughput method to evaluate a compound's susceptibility to oxidative metabolism.[12][15]

The following diagram outlines the typical workflow for a liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 µM Test Compound (5,6-dihydrobenzofuran-7(4H)-one) in 100 mM KPO4 buffer (pH 7.4) C Pre-incubate mixture at 37°C for 5-15 min A->C B Aliquot Pooled Human Liver Microsomes (0.5 mg/mL) B->C D Initiate reaction with NADPH (1 mM) C->D Add cofactor E Incubate at 37°C with shaking. Sample at 0, 5, 15, 30, 45, 60 min D->E F Terminate reaction with cold Acetonitrile + Internal Standard E->F Quench G Centrifuge to pellet protein F->G H Analyze supernatant by LC-MS/MS to quantify remaining parent compound G->H workflow_hep cluster_prep_hep Preparation cluster_incubation_hep Incubation cluster_analysis_hep Analysis A_hep Thaw and prepare a suspension of cryopreserved human hepatocytes C_hep Combine hepatocytes and test compound in suspension A_hep->C_hep B_hep Prepare 1 µM Test Compound in incubation medium B_hep->C_hep D_hep Incubate at 37°C with shaking. Sample at 0, 15, 30, 60, 90, 120 min C_hep->D_hep E_hep Terminate reaction with cold Acetonitrile + Internal Standard D_hep->E_hep Quench F_hep Centrifuge to pellet cell debris E_hep->F_hep G_hep Analyze supernatant by LC-MS/MS to quantify remaining parent compound F_hep->G_hep metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 5,6-Dihydrobenzofuran-7(4H)-one M1 Hydroxylated Metabolite (Aromatic Ring) Parent->M1 Oxidation M2 Hydroxylated Metabolite (Aliphatic Ring) Parent->M2 Oxidation M3 Reduced Ketone Metabolite Parent->M3 Reduction M4 Glucuronide Conjugate M1->M4 UGT M5 Sulfate Conjugate M2->M5 SULT

Sources

A Head-to-Head Comparison of Dihydrobenzofuranones and Chromanones in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry and drug discovery, dihydrobenzofuranones and chromanones stand out as privileged scaffolds. Their versatile structures have been the foundation for numerous synthetic and natural products exhibiting a wide array of biological activities. This guide provides a comprehensive head-to-head comparison of these two important classes of compounds, focusing on their performance in key biological assays. By synthesizing data from various studies, we aim to offer researchers, scientists, and drug development professionals a clear perspective on their relative strengths and potential applications in different therapeutic areas.

Section 1: Structural Overview and Biological Rationale

Dihydrobenzofuranones and chromanones are bicyclic heterocyclic compounds containing a benzene ring fused to a dihydrofuranone or a dihydropyranone ring, respectively. While structurally similar, the seemingly minor difference in the heterocyclic ring size—five-membered in dihydrobenzofuranones and six-membered in chromanones—can significantly influence their three-dimensional conformation, physicochemical properties, and, consequently, their biological activity. This guide will delve into a comparative analysis of their efficacy in anticancer, anti-inflammatory, antioxidant, and antimicrobial assays.

Section 2: Anticancer Activity: A Comparative Cytotoxicity Analysis

The potential of dihydrobenzofuranones and chromanones as anticancer agents has been extensively investigated. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Comparison of Cytotoxic Activity (IC₅₀ Values)

The following table summarizes the cytotoxic activity of representative dihydrobenzofuranone and chromanone derivatives against various cancer cell lines, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

Compound ClassDerivativeCancer Cell LineCancer TypeIC₅₀ (µM)Reference
Dihydrobenzofuranone Fluorinated Dihydrobenzofuran 1HCT116Colorectal Carcinoma19.5[1]
Fluorinated Dihydrobenzofuran 2HCT116Colorectal Carcinoma24.8[1]
Benzofuran-based chalcone 4gHCC1806Breast CancerNot specified[2]
Benzofuran-isatin hybrid 23aSW-620Colorectal Cancer8.7[3]
Benzofuran-isatin hybrid 23dHT-29Colorectal Cancer9.4[3]
Chromanone 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one (3)A549Lung CancerNot specified[4]
Eupatodibenzofuran A (1)A549Lung Cancer5.95 ± 0.89[5]
Eupatodibenzofuran A (1)MCF-7Breast Cancer5.55 ± 0.23[5]
Flavanone/Chromanone DerivativeColon Cancer Cell LinesColon Cancer10 - 30[6]
Chromanone Analogues in CyclodextrinHMEC-1 (Normal)-~26 - 30[7]

Expert Insights: The available data suggests that both dihydrobenzofuranone and chromanone scaffolds can be tailored to exhibit potent anticancer activity. Notably, specific derivatives from both classes have shown efficacy in the low micromolar range against various cancer cell lines. The choice between these scaffolds may depend on the specific cancer type and the desired mechanistic pathway to target.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the dihydrobenzofuranone or chromanone derivatives and incubate for 72 hours.[8]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Incubation: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Section 3: Anti-inflammatory Properties: A Mechanistic Showdown

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both dihydrobenzofuranones and chromanones have demonstrated significant anti-inflammatory potential by modulating key inflammatory pathways.

Quantitative Comparison of Anti-inflammatory Activity (IC₅₀ Values)

The following table presents the inhibitory concentrations of representative compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

Compound ClassDerivativeCell LineIC₅₀ (µM) for NO InhibitionReference
Dihydrobenzofuranone Fluorinated DihydrobenzofuranRAW 264.72.4 - 5.2[11]
Aza-benzofuran 1RAW 264.717.3[12]
Aza-benzofuran 4RAW 264.716.5[12]
Chromanone Not specifiedRAW 264.7Not specified[13]

Expert Insights: Dihydrobenzofuranone derivatives have shown potent inhibition of nitric oxide production, with some fluorinated analogs exhibiting IC₅₀ values in the low micromolar range. While specific IC₅₀ values for chromanones in this particular assay were not as readily available in the compared literature, their anti-inflammatory mechanisms are well-documented, often involving the inhibition of pro-inflammatory cytokines.[14]

Signaling Pathway: Inhibition of Inflammatory Mediators

G cluster_0 Dihydrobenzofuranones cluster_1 Chromanones DHF Dihydrobenzofuranone Derivatives COX2 COX-2 Inhibition DHF->COX2 PGE2 PGE2 Inhibition DHF->PGE2 NO_DHF NO Inhibition DHF->NO_DHF CHR Chromanone Derivatives NFkB NF-κB Pathway Inhibition CHR->NFkB MAPK MAPK Pathway Inhibition CHR->MAPK Cytokines Pro-inflammatory Cytokine Inhibition NFkB->Cytokines MAPK->Cytokines

Caption: Comparative Anti-inflammatory Mechanisms.

Experimental Protocol: Nitric Oxide Inhibitory Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).

Step-by-Step Methodology:

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for a specific duration, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[15]

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Section 4: Antioxidant Capacity: A Duel of Radical Scavengers

The ability to neutralize reactive oxygen species (ROS) is a crucial therapeutic property. Both dihydrobenzofuranones and chromanones possess antioxidant activities, which are often evaluated using radical scavenging assays like DPPH and ABTS.

Quantitative Comparison of Antioxidant Activity (IC₅₀ Values)

The following table compares the radical scavenging activity of derivatives from both classes.

Compound ClassDerivativeAssayIC₅₀ (µM)Reference
Dihydrobenzofuranone Benzofuran hydrazoneDPPHVaries[16]
Chromanone Not specifiedDPPHNot specified[16]

Expert Insights: While quantitative head-to-head data is limited in the reviewed literature, both scaffolds are recognized for their antioxidant potential. The antioxidant capacity is highly dependent on the substitution pattern on the aromatic ring, particularly the presence and position of hydroxyl groups.

Experimental Workflow: DPPH and ABTS Radical Scavenging Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_prep Prepare DPPH Solution (0.1 mM in Methanol) DPPH_mix Mix Compound with DPPH Solution DPPH_prep->DPPH_mix DPPH_incubate Incubate in Dark (30 min) DPPH_mix->DPPH_incubate DPPH_measure Measure Absorbance at 517 nm DPPH_incubate->DPPH_measure ABTS_prep Generate ABTS Radical (ABTS + K₂S₂O₈) ABTS_mix Mix Compound with ABTS Radical Solution ABTS_prep->ABTS_mix ABTS_incubate Incubate at Room Temp. ABTS_mix->ABTS_incubate ABTS_measure Measure Absorbance at 734 nm ABTS_incubate->ABTS_measure

Caption: Workflow for Antioxidant Assays.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Reagent Preparation: Prepare a 0.1 mmol/L solution of DPPH in methanol.[17]

  • Reaction Mixture: Mix 2 mL of the DPPH solution with 0.5 mL of the test compound solution at various concentrations.[17]

  • Incubation: Incubate the mixture for 30 minutes in the dark at room temperature.[17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[18]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7.0 mM ABTS solution with a 2.73 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[19]

  • Working Solution: Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Mix 30 µL of the test compound with 270 µL of the ABTS•+ working solution in a 96-well plate.[19]

  • Absorbance Measurement: Measure the absorbance at 734 nm after a specific incubation time.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Section 5: Antimicrobial Efficacy: A Comparative Inhibition Study

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Dihydrobenzofuranones and chromanones have both been explored for their antibacterial and antifungal properties.

Quantitative Comparison of Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Dihydrobenzofuranone Compound 1Salmonella typhimurium12.5[20]
Compound 1Escherichia coli12.5[20]
Compound 1Staphylococcus aureus12.5[20]
Chromanone Spiropyrrolidines 4a, 4b, 4d, 4ePseudomonas aeruginosa64[21]
Spiropyrrolidines 9d, 9f-hPseudomonas aeruginosa64[21]
Chroman-4-one derivatives 1, 2, 21Candida albicans<417.9 µM[22]

Expert Insights: Both dihydrobenzofuranone and chromanone derivatives have demonstrated promising antimicrobial activity. The data suggests that specific dihydrobenzofuranones can be effective against both Gram-positive and Gram-negative bacteria at relatively low concentrations. Chromanone derivatives have also shown notable activity, particularly against P. aeruginosa and fungal pathogens like Candida albicans.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[23]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).[23]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[24]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[24]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]

Section 6: Conclusion and Future Perspectives

This guide has provided a comparative overview of dihydrobenzofuranones and chromanones across key biological assays. While both scaffolds serve as excellent starting points for the development of bioactive molecules, the choice between them will ultimately be guided by the specific therapeutic target and the desired biological activity profile.

  • For Anticancer Drug Development: Both classes offer potent derivatives, with specific compounds showing low micromolar efficacy. The selection may depend on the targeted cancer type and the desired mechanism of action (e.g., apoptosis induction, cell cycle arrest).

  • For Anti-inflammatory Agents: Dihydrobenzofuranones have demonstrated strong inhibition of key inflammatory mediators like nitric oxide. Chromanones, on the other hand, are known to modulate crucial signaling pathways such as NF-κB and MAPK.

  • For Antioxidant Applications: The antioxidant potential of both scaffolds is highly dependent on their substitution patterns, particularly the presence of hydroxyl groups.

  • For Antimicrobial Discovery: Both dihydrobenzofuranones and chromanones have yielded compounds with significant antibacterial and antifungal activities.

Future research should focus on more direct head-to-head comparative studies of these two scaffolds under standardized conditions to provide a clearer understanding of their relative advantages. Furthermore, exploring hybrid molecules that incorporate features of both dihydrobenzofuranones and chromanones could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity.

References

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.).
  • 3.8.1. DPPH Free-Radical Scavenging Assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay - ResearchGate. (2012). Retrieved from [Link]

  • MTT Assay Protocol | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (2020). Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (2022). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved from [Link]

  • DPPH radical scavenging activity - Marine Biology. (n.d.). Retrieved from [Link]

  • DPPH Assay | PDF - Scribd. (n.d.). Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. (n.d.). Retrieved from [Link]

  • MTT (Assay protocol). (2023). Retrieved from [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC. (n.d.). Retrieved from [Link]

  • ABTS Antioxidant Capacity Assay - G-Biosciences. (n.d.). Retrieved from [Link]

  • ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid - Scribd. (n.d.). Retrieved from [Link]

  • An Update on Natural Occurrence and Biological Activity of Chromones | Bentham Science. (n.d.). Retrieved from [Link]

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - ResearchGate. (2025). Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - MDPI. (2023). Retrieved from [Link]

  • Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines - Frontiers. (2018). Retrieved from [Link]

  • Molecular Pro-Apoptotic Activities of Flavanone Derivatives in Cyclodextrin Complexes: New Implications for Anticancer Therapy - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - MDPI. (2025). Retrieved from [Link]

  • Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves - MDPI. (2022). Retrieved from [Link]

  • Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Retrieved from [Link]

  • Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - MDPI. (2024). Retrieved from [Link]

  • The biological activity of chromones.(Mini Review) - ResearchGate. (2024). Retrieved from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC. (2025). Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds - Semantic Scholar. (2023). Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. (2023). Retrieved from [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - MDPI. (2022). Retrieved from [Link]

  • Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables - ACS Publications. (2006). Retrieved from [Link]

  • A Review on Chemical and Biological Studies of 4-Chromanone Derivatives | Request PDF. (2025). Retrieved from [Link]

  • Synthesis and biological activities of aurones: A Review - ijpab. (2016). Retrieved from [Link]

  • Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PubMed. (2021). Retrieved from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (2025). Retrieved from [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - Frontiers. (2017). Retrieved from [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - MDPI. (2021). Retrieved from [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - ResearchGate. (2025). Retrieved from [Link]

  • Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors - PubMed. (2018). Retrieved from [Link]

  • Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase | Semantic Scholar. (2015). Retrieved from [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5,6-dihydrobenzofuran-7(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Handling 5,6-dihydrobenzofuran-7(4H)-one requires a specific risk-based approach due to its structural classification as a fused cyclic ketone.[1] While often used as an intermediate in fragrance and pharmaceutical synthesis (e.g., Mintlactone precursors), its structural analogs exhibit significant acute oral toxicity and skin sensitization potential.

The Core Hazard: Beyond standard irritation, the primary risks are dermal absorption and inhalation of particulates/vapors during weighing. As this compound has a melting point near ambient temperature (~40–41°C), it may transition between solid and viscous liquid states unexpectedly, complicating containment.

Operational Directive: Treat this material as a High-Potency Intermediate (Category 3) until specific toxicological data confirms otherwise. All handling must occur within a certified fume hood.

Hazard Identification & Risk Assessment

Based on structural activity relationships (SAR) and GHS data for benzofuranone derivatives.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 / H300 Harmful/Fatal if swallowedZero-tolerance for surface contamination; strict hand hygiene.[1]
Skin Irritation H315 Causes skin irritationDirect contact causes dermatitis; requires chemical-resistant barriers.[1]
Eye Irritation H319 Causes serious eye irritationVapors/dust can cause lachrymation; safety glasses are insufficient.[1]
Sensitization H317 May cause allergic skin reactionPotential for long-term sensitization; double-gloving recommended.[1]

Personal Protective Equipment (PPE) Matrix

This matrix balances protection with the dexterity required for precise weighing and synthesis.

Hand Protection Strategy

Scientific Rationale: 5,6-dihydrobenzofuran-7(4H)-one contains a ketone functional group.[1][2][3][4] Standard nitrile gloves degrade rapidly upon exposure to concentrated ketones.

  • Primary Layer (Dexterity): High-modulus Nitrile (minimum 5 mil).[1]

  • Secondary Layer (Immersion/Spill): If handling volumes >100mL or pure liquid, use Laminate (Silver Shield/4H) undergloves.

PPE CategoryStandard Protocol (Analytical/Small Scale)High-Risk Protocol (Spill/Bulk Transfer)
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Face Shield + Splash Goggles
Hand Double Gloving: 1.[1] Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (6-8 mil)Laminate Liner: 1.[1] Inner: Silver Shield (Laminate)2. Outer: Heavy Duty Nitrile (for grip)
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® 400 (or equivalent chemical-resistant suit)
Respiratory Fume Hood (Face velocity: 80–100 fpm)Full-face Respirator with P100/OV Cartridges

Operational Workflow: The "Closed-Loop" Protocol[1]

To minimize exposure, follow this step-by-step containment logic.

Phase A: Preparation & Engineering Controls
  • Verify Physical State: Check if the material is solid or liquid (MP ~40°C). If solid, use anti-static weighing boats. If liquid, use positive-displacement pipettes.[1]

  • Hood Verification: Ensure the sash is at the safe working height. Clear the hood of unnecessary clutter to prevent turbulence.

  • Decon Station Prep: Place a "wet wipe" station inside the hood soaked in Ethanol (effective solvent for benzofuranones) to immediately wipe tools after use.

Phase B: Weighing & Transfer
  • Don PPE: Put on inner gloves, lab coat, goggles, and outer gloves.

  • Tare Balance: Place the weighing boat inside the hood. Never weigh on an open bench.

  • Transfer:

    • If Solid: Use a disposable spatula. Avoid creating dust.[5][6]

    • If Liquid: Use a glass syringe or pipette. Do not pour from the stock bottle to avoid dripping down the side.

  • Seal: Immediately recap the stock container. Wrap the cap with Parafilm if storing for long periods to prevent oxidation or moisture ingress.

Phase C: Decontamination & Doffing
  • Tool Cleaning: Wipe spatulas/pipettes with ethanol-soaked wipes before removing them from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Hand Wash: Wash hands with soap and water immediately after leaving the lab area.

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this specific chemical, emphasizing the physical state transition risks.

SafetyLogic Start Start: Handling 5,6-dihydrobenzofuran-7(4H)-one CheckState Check Physical State (MP ~40°C) Start->CheckState IsSolid State: Solid/Paste CheckState->IsSolid Temp < 35°C IsLiquid State: Liquid CheckState->IsLiquid Temp > 40°C SolidPPE PPE: Nitrile Double Glove Control: Anti-static Spatula IsSolid->SolidPPE LiquidPPE PPE: Nitrile + Laminate Liner Control: Positive Displacement Pipette IsLiquid->LiquidPPE Action Perform Transfer in Fume Hood (Sash < 18 inches) SolidPPE->Action LiquidPPE->Action Decon Decon: Wipe tools with Ethanol Dispose waste in Organic Stream Action->Decon End End Process Decon->End

Figure 1: Decision logic for PPE selection based on the physical state of the benzofuranone derivative.[1]

Emergency Response & Disposal

Spill Management (< 50 mL/g)
  • Alert: Announce the spill to immediate lab personnel.

  • Isolate: Lower the fume hood sash completely.

  • Absorb:

    • Liquid: Cover with vermiculite or polypropylene pads.

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop.

  • Clean: Wipe the area with Acetone followed by soap and water. Benzofuranones are soluble in organic solvents.

Disposal Protocols
  • Waste Classification: Non-Halogenated Organic Solvent Waste (unless mixed with halogens).

  • Container: High-density polyethylene (HDPE) or Glass.[1]

  • Labeling: Must be labeled "Hazardous Waste - Contains Cyclic Ketones/Benzofuranone."[1]

  • Destruction: High-temperature incineration is the preferred method to ensure complete ring destruction.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6432173, Dihydroactinidiolide (Analogous Structure). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Ketones. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dihydrobenzofuran-7(4H)-one
Reactant of Route 2
5,6-dihydrobenzofuran-7(4H)-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.